Mafosfamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUUPFTVAPUWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869012 | |
| Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Mafosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafosfamide, a synthetic oxazaphosphorine derivative of cyclophosphamide, serves as a critical tool in oncological research and has been evaluated for clinical applications. Unlike its parent compound, this compound does not require hepatic cytochrome P450-mediated activation, as it spontaneously hydrolyzes in aqueous solutions to its active metabolites. This direct-acting nature makes it an ideal compound for in vitro studies investigating the cytotoxic mechanisms of this class of alkylating agents. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its chemical activation, molecular interactions with DNA, and the subsequent cellular signaling cascades leading to cell cycle arrest and apoptosis.
Core Mechanism of Action: From Activation to Cellular Demise
The cytotoxic effects of this compound are initiated through a series of chemical transformations that culminate in the alkylation of DNA, primarily targeting rapidly proliferating cancer cells.
Chemical Activation
Once introduced into an aqueous in vitro environment, such as cell culture media, this compound undergoes spontaneous hydrolysis. This reaction yields 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide, in turn, decomposes to produce two key cytotoxic molecules: phosphoramide mustard and acrolein. It is the phosphoramide mustard that acts as the primary DNA alkylating agent, while acrolein contributes to cellular toxicity through protein and glutathione depletion.
The Active Metabolites of Mafosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mafosfamide, a synthetic oxazaphosphorine compound, is a prodrug that serves as a key area of investigation in cancer chemotherapy. Unlike its parent compound cyclophosphamide, this compound does not require hepatic cytochrome P450 enzymatic activation to exert its cytotoxic effects. Instead, it undergoes spontaneous degradation in aqueous solution to generate its primary active metabolite, 4-hydroxycyclophosphamide. This intermediate is in a state of equilibrium with its tautomer, aldophosphamide. The therapeutic and toxic effects of this compound are ultimately mediated by the downstream decomposition of aldophosphamide into two highly reactive cytotoxic agents: phosphoramide mustard and acrolein . This guide provides an in-depth technical overview of these active metabolites, including their mechanisms of action, relevant quantitative data, and detailed experimental protocols.
Metabolic Activation of this compound
This compound is designed to bypass the need for liver metabolism, allowing for more direct and localized activation. The metabolic cascade is a chemical process that culminates in the release of the DNA alkylating agent, phosphoramide mustard, and the reactive aldehyde, acrolein.
An In-depth Technical Guide to Mafosfamide and Cyclophosphamide: Chemical Structures, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophosphamide, a cornerstone of chemotherapy for decades, and its pre-activated analog, mafosfamide, represent a critical area of study in oncology and immunology. This technical guide provides a comprehensive comparison of their chemical structures, mechanisms of action, and relevant experimental protocols. Cyclophosphamide's efficacy is dependent on hepatic bioactivation, a process that introduces variability in its therapeutic index. This compound, as a pre-activated derivative, circumvents this requirement, offering a valuable tool for in vitro studies and targeted delivery strategies. This document delves into the signaling pathways modulated by these alkylating agents and presents detailed methodologies for their synthesis, activation, and cytotoxic evaluation, aiming to equip researchers with the foundational knowledge required for advancing cancer therapeutics.
Introduction
Cyclophosphamide is a widely utilized nitrogen mustard alkylating agent with potent antineoplastic and immunosuppressive properties.[1] However, its clinical application is characterized by a dependency on metabolic activation, primarily by cytochrome P450 enzymes in the liver, to generate its active cytotoxic metabolites.[1] This in vivo activation process can lead to inter-individual variability in drug efficacy and toxicity. This compound, a synthetic oxazaphosphorine derivative, is a pre-activated analog of cyclophosphamide that spontaneously hydrolyzes to 4-hydroxycyclophosphamide, bypassing the need for hepatic metabolism.[2] This property makes this compound an invaluable tool for in vitro research and suggests potential for more controlled therapeutic applications. This guide provides a detailed comparative analysis of these two important compounds.
Chemical Structure and Physicochemical Properties
The fundamental difference in the chemical structures of cyclophosphamide and this compound dictates their distinct activation requirements. Cyclophosphamide possesses an oxazaphosphorine ring with two chloroethyl groups attached to an exocyclic nitrogen atom. This compound is the 4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide, incorporating a sulfonyl group that facilitates its spontaneous hydrolysis.[2]
A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | Cyclophosphamide |
| Molecular Formula | C₉H₁₉Cl₂N₂O₅PS₂ | C₇H₁₅Cl₂N₂O₂P |
| Molar Mass | 401.25 g/mol | 261.08 g/mol |
| Appearance | White to pale beige solid | Fine white crystalline powder |
| Melting Point | >85°C (decomposes) | 41-45 °C |
| Solubility | Slightly soluble in DMSO and Methanol | Soluble in water, alcohol, chloroform, dioxane, and glycols |
| Activation | Spontaneous hydrolysis (pre-activated) | Requires hepatic cytochrome P450 activation |
Mechanism of Action
Both this compound and cyclophosphamide exert their cytotoxic effects through the same ultimate metabolite: phosphoramide mustard. This potent alkylating agent forms covalent cross-links with DNA, primarily at the N7 position of guanine bases.[1] These DNA adducts disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1]
Activation Pathway
The activation of cyclophosphamide is a multi-step enzymatic process, whereas this compound's activation is a spontaneous chemical reaction.
Cellular Signaling Pathways
The DNA damage induced by phosphoramide mustard triggers a cascade of intracellular signaling events, ultimately leading to apoptosis. Key pathways involved include the p53-mediated DNA damage response and the modulation of MAPK and Akt signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and cyclophosphamide.
Synthesis of Cyclophosphamide
Materials:
-
Phosphorus oxychloride
-
Bis(2-chloroethyl)amine hydrochloride
-
3-amino-1-propanol
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane, benzene)
Procedure:
-
Preparation of N,N-bis(2-chloroethyl)phosphoramidic dichloride: A solution of bis(2-chloroethyl)amine hydrochloride and triethylamine in an anhydrous solvent is added dropwise to a cooled solution of phosphorus oxychloride in the same solvent. The reaction mixture is stirred overnight at room temperature.
-
The precipitated triethylamine hydrochloride is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
Cyclization: The resulting N,N-bis(2-chloroethyl)phosphoramidic dichloride is dissolved in an anhydrous solvent and a solution of 3-amino-1-propanol in the same solvent is added dropwise with cooling.
-
The reaction mixture is stirred for several hours at room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield cyclophosphamide.
In Vitro Activation of Cyclophosphamide using S9 Fraction
This protocol describes a general procedure for the metabolic activation of cyclophosphamide in vitro using a liver S9 fraction.
Materials:
-
Cyclophosphamide
-
S9 fraction from induced rat liver (e.g., phenobarbital-induced)
-
S9 cofactor mix (containing NADP+, glucose-6-phosphate, MgCl₂, KCl)
-
Phosphate buffer (pH 7.4)
-
Target cells for treatment
Procedure:
-
Preparation of S9 mix: Prepare the S9 cofactor mix according to the manufacturer's instructions or a standard protocol.
-
Activation Reaction: In a sterile microcentrifuge tube, combine the S9 fraction, S9 cofactor mix, and cyclophosphamide dissolved in a suitable solvent (e.g., phosphate buffer).
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-3 hours) with gentle shaking. The optimal incubation time should be determined empirically.
-
Termination of Reaction (Optional): The enzymatic reaction can be stopped by heat inactivation (e.g., 56°C for 10 minutes) or by adding an organic solvent.
-
Application to Cells: The activated cyclophosphamide mixture can be directly added to the cell culture medium containing the target cells, or the microsomes can be removed by centrifugation before adding the supernatant to the cells.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or activated cyclophosphamide for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Procedure:
-
Seed cells and treat them as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cells with the compounds of interest.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
This fluorescence microscopy-based method detects morphological changes in the nucleus characteristic of apoptosis.
Procedure:
-
Grow cells on coverslips or in chamber slides and treat with the compounds.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Stain the cells with Hoechst 33342 or 33258 solution.
-
Wash the cells and mount the coverslips.
-
Visualize the cells under a fluorescence microscope and score for apoptotic nuclei (condensed and fragmented chromatin).
Conclusion
This compound and cyclophosphamide are indispensable tools in cancer research and therapy. While they share a common cytotoxic mechanism, their distinct activation profiles provide unique advantages for different research and clinical applications. This compound's pre-activated nature makes it an ideal candidate for in vitro studies, allowing for precise control over the concentration of the active metabolite. Cyclophosphamide, despite the complexities of its in vivo activation, remains a clinically vital drug. A thorough understanding of their chemical properties, mechanisms of action, and the experimental methodologies to study them is paramount for the continued development of more effective and targeted cancer treatments. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the study of these critical alkylating agents.
References
Spontaneous Degradation of Mafosfamide to 4-Hydroxycyclophosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mafosfamide (MFS), a pre-activated analog of cyclophosphamide (CP), serves as a crucial tool in both preclinical and clinical research due to its ability to spontaneously hydrolyze to the active metabolite, 4-hydroxycyclophosphamide (4-OHCP), without the need for hepatic activation.[1] This guide provides a comprehensive overview of the chemical degradation of this compound, detailing the underlying mechanisms, kinetics, and influencing factors. It further presents detailed experimental protocols for studying this degradation and summarizes the downstream cellular signaling pathways activated by the ultimate cytotoxic metabolite.
Introduction
Cyclophosphamide is a widely used anticancer agent that requires metabolic activation by hepatic cytochrome P450 enzymes to form 4-hydroxycyclophosphamide.[2] this compound, a 4-thioethane sulfonic acid salt of 4-OHCP, circumvents this in vivo activation step, undergoing rapid and spontaneous degradation to 4-OHCP in aqueous solutions.[1][3] This property makes this compound an invaluable compound for in vitro studies and certain clinical applications where direct, localized activation is desired. Understanding the kinetics and mechanism of this spontaneous degradation is critical for its effective use in research and drug development.
Chemical Degradation Pathway
The spontaneous degradation of this compound to 4-hydroxycyclophosphamide is a hydrolysis reaction that occurs readily in aqueous environments. The reaction is complex and involves an equilibrium between 4-hydroxycyclophosphamide and its open-ring tautomer, aldophosphamide. Aldophosphamide is then positioned to undergo further transformation to the ultimate alkylating agent, phosphoramide mustard, which exerts its cytotoxic effects through DNA cross-linking.[2][4]
The degradation kinetics are significantly influenced by the composition of the aqueous medium. For instance, the decomposition of cis-Mafosfamide is considerably faster in plasma than in a simple phosphate buffer at physiological pH and temperature.[5] This acceleration is attributed to the catalytic effect of serum albumin.[6][7]
Figure 1: Degradation pathway of this compound.
Quantitative Data on Degradation Kinetics
The rate of this compound degradation is dependent on several factors, most notably pH, temperature, and the presence of biological macromolecules. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Conditions | Reference |
| Half-life (cis-4-OHCP) | Significantly shorter in plasma vs. buffer | pH 7.4, 37°C | [5] |
| Catalytic Rate Constant (kcat) | 1.13 M⁻¹min⁻¹ (Phosphate Buffer) | pH 7.4, 37°C | [6] |
| 285 M⁻¹min⁻¹ (Human Serum Albumin) | pH 7.4, 37°C | [6] | |
| 83 M⁻¹min⁻¹ (Bovine Serum Albumin) | pH 7.4, 37°C | [6] |
Table 1: Kinetic Parameters for the Decomposition of 4-Hydroxycyclophosphamide.
Experimental Protocols
In Vitro Degradation Study of this compound
This protocol describes a general procedure for studying the spontaneous degradation of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
HPLC or UPLC-MS/MS system
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Initiation of Degradation: Dilute the this compound stock solution into pre-warmed PBS (37°C) to the desired final concentration. Vortex briefly to mix.
-
Incubation: Place the samples in an incubator or water bath at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional but Recommended): To stop the degradation, immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile). This will precipitate proteins if plasma is used and dilute the sample.
-
Sample Processing for Analysis:
-
Vortex the quenched sample.
-
Centrifuge to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analytical Measurement: Analyze the samples using a validated HPLC or UPLC-MS/MS method to quantify the remaining this compound and the formation of 4-hydroxycyclophosphamide.
Analytical Method: UPLC-MS/MS for this compound and 4-Hydroxycyclophosphamide
This is an example of a UPLC-MS/MS method that can be adapted for the analysis.
| Parameter | Specification |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the parent compound and its metabolite (e.g., start with high A, ramp up B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp | 40°C |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Monitor specific parent-to-daughter ion transitions for this compound and 4-hydroxycyclophosphamide. |
Table 2: Example UPLC-MS/MS Parameters.
Figure 2: Experimental workflow for this compound degradation study.
Downstream Cellular Signaling Pathways
The ultimate cytotoxic effect of this compound is mediated by phosphoramide mustard, which causes DNA damage, primarily through the formation of interstrand crosslinks (ICLs).[4] This triggers a complex cellular DNA damage response (DDR).
Upon detection of DNA damage, sensor proteins activate transducer kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[8] These kinases phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.[3]
Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis.[9][10] The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that is crucial for the repair of ICLs.[11] Defects in this pathway lead to extreme sensitivity to cross-linking agents like cyclophosphamide.[12]
Figure 3: DNA damage response to Phosphoramide Mustard.
Conclusion
The spontaneous degradation of this compound to 4-hydroxycyclophosphamide is a fundamental process that enables its use as a direct-acting cyclophosphamide analog. A thorough understanding of its degradation kinetics and the subsequent cellular responses to its active metabolites is essential for its application in cancer research and therapy. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies involving this compound. Further research into the nuanced effects of the tumor microenvironment on this compound degradation could yield valuable insights for optimizing its therapeutic potential.
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide metabolism in children with Fanconi's anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 12. Cyclophosphamide promotes engraftment of gene-modified cells in a mouse model of Fanconi anemia without causing cytogenetic abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
Mafosfamide as a new anticancer agent preclinical studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafosfamide (MAF) is a pre-activated analog of cyclophosphamide, belonging to the oxazaphosphorine class of alkylating agents.[1][2][3][4] Unlike its parent compound, this compound does not require hepatic metabolism for activation, as it spontaneously hydrolyzes to the active metabolite 4-hydroxy-cyclophosphamide (4-OH-CP).[3][4][5] This property makes it a valuable tool for in vitro studies and a candidate for regional cancer therapies.[4][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through DNA alkylation.[5] Upon spontaneous degradation to 4-OH-CP, it further breaks down into two key cytotoxic metabolites: phosphoramide mustard and acrolein.[2] Phosphoramide mustard is a bifunctional alkylating agent that forms covalent bonds with DNA, leading to the formation of inter- and intra-strand cross-links. This DNA damage blocks replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6]
The induction of apoptosis by this compound involves the activation of the DNA damage response (DDR) pathway. Key signaling proteins, including ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to this compound-induced DNA lesions.[7][8] This, in turn, leads to the phosphorylation and activation of downstream effectors such as the tumor suppressor protein p53 and the checkpoint kinases Chk1 and Chk2.[7][9] Activated p53 can then induce the expression of pro-apoptotic proteins and cell cycle inhibitors, leading to programmed cell death.[7][9][10]
dot
In Vitro Efficacy
This compound has demonstrated significant cytotoxic activity against a broad range of cancer cell lines in preclinical studies.[2][5]
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| U-937 | Histiocytic Lymphoma | MTT Assay | Data not specified | [2][5] |
| ML-1 | Acute Myeloid Leukemia | MTT Assay | Data not specified | [2][5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | MTT Assay | Data not specified | [1][2][5] |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | Target exposure: 10 µM | [1][2][5] |
| Rhabdomyosarcoma | Rhabdomyosarcoma | Cytotoxicity Assay | Target exposure: 10 µM | [1][2][5] |
Note: Specific IC50 values are not consistently reported in the reviewed literature. The "target exposure" for MCF-7 and rhabdomyosarcoma cell lines was defined as the concentration to be achieved in clinical settings.[1]
In Vivo Efficacy
Preclinical in vivo studies have corroborated the anticancer activity of this compound in various murine tumor models.[2][5]
Tumor Growth Inhibition in Murine Models
| Tumor Model | Host | Treatment | Tumor Growth Inhibition | Reference |
| P388 Leukemia | Mice | Intravenous | Significant activity | [2][5] |
| L1210 Leukemia | Mice | Intravenous | Significant activity | [2][5] |
| B16 Melanoma | Mice | Intravenous | Significant activity | [2][5] |
| Lewis Lung Carcinoma | Mice | Intravenous | Significant activity | [2][5] |
| Colon 38 Tumor | Mice | Intravenous | Significant activity | [2][5] |
| Cyclophosphamide-resistant P388 | Mice | Intravenous | Significant activity | [2][5] |
| Ehrlich Ascites Tumor | Mice | Not specified | Powerful cytostatic effect | [3] |
| Mammary Carcinoma | Mice | Not specified | Powerful cytostatic effect | [3] |
| Malignant Amelanotic Melanoma (Human Xenograft) | Mice | Not specified | Slight growth delay | [3] |
| Gastric Cancer (Human Xenograft) | Mice | Not specified | No response | [3] |
Note: The term "significant activity" is used in the source literature without providing specific quantitative data on tumor growth inhibition percentages.[2][5]
Pharmacokinetics and Toxicology
Pharmacokinetic Parameters
Preclinical pharmacokinetic studies in nonhuman primates were conducted to support clinical trials of intrathecal this compound.[1] These studies demonstrated that a target cytotoxic concentration of 10 µM in the ventricular cerebrospinal fluid (CSF) could be achieved.[1]
Toxicological Profile
Toxicological studies in rodents have determined the LD50 (lethal dose, 50%) for intravenous this compound.
| Species | LD50 (mg/kg) | Reference |
| Mice | 500-625 | [2] |
| Rats | 250-310 | [2] |
The primary dose-limiting toxicity observed in rodents was myelosuppression.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure based on standard MTT assay methodologies.[11][12][13][14][15]
dot
References
- 1. Intrathecal this compound: a preclinical pharmacology and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a New Anticancer Agent: Preclinical Investigations and Clinical Trials | Anticancer Research [ar.iiarjournals.org]
- 3. Preclinical evaluation of toxicity and therapeutic efficacy of a stabilized cytostatic metabolite of cyclophosphamide (ASTA Z 7557, INN this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a new anticancer agent: preclinical investigations and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Emerging Therapeutic Targets in Osteosarcoma by Revisiting the Immune and Cancer-Intrinsic Hallmarks of Cancer [mdpi.com]
- 7. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
The Role of Mafosfamide in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mafosfamide, a pre-activated cyclophosphamide analog, is a potent cytotoxic agent that induces apoptosis in a variety of cancer cell types. Its mechanism of action is multifaceted, primarily initiating with the formation of DNA interstrand cross-links, which subsequently triggers a cascade of cellular events culminating in programmed cell death. This technical guide provides an in-depth exploration of the molecular pathways and cellular processes involved in this compound-induced apoptosis. It summarizes key quantitative data on its efficacy, details experimental protocols for its study, and provides visual representations of the critical signaling networks.
Introduction
This compound is an oxazaphosphorine derivative that spontaneously hydrolyzes to 4-hydroxycyclophosphamide, the active metabolite of cyclophosphamide, without the need for hepatic activation.[1] This property makes it an invaluable tool for in vitro studies of cyclophosphamide's mechanism of action. The cytotoxic effects of this compound are primarily attributed to its ability to alkylate DNA, leading to the formation of interstrand cross-links.[2] This DNA damage is a critical initiating event that activates complex cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[3] Understanding the intricacies of these pathways is crucial for optimizing its therapeutic use and for the development of novel combination therapies.
Mechanism of Action: DNA Damage and Beyond
The primary mechanism by which this compound induces apoptosis is through the generation of DNA lesions. As an alkylating agent, it covalently modifies DNA bases, leading to the formation of DNA interstrand cross-links.[2] These cross-links physically obstruct DNA replication and transcription, leading to two major downstream consequences that trigger apoptosis.[4]
At low doses , the blockage of DNA replication is the predominant trigger for apoptosis.[2][4] This is particularly effective against rapidly proliferating cancer cells. At high doses , the inhibition of transcription also becomes a significant contributor to cell death.[2][4]
Key Signaling Pathways in this compound-Induced Apoptosis
The cellular response to this compound-induced DNA damage involves the activation of several interconnected signaling pathways that converge on the apoptotic machinery.
The p53-Dependent Pathway
The tumor suppressor protein p53 plays a central role in orchestrating the apoptotic response to this compound.[2] DNA damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[2] This signaling cascade leads to the stabilization and activation of p53 through phosphorylation at multiple sites, including Ser15, Ser20, and Ser37.[5]
Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, most notably PUMA (p53 upregulated modulator of apoptosis) and Noxa, which are members of the Bcl-2 family.[2] This shifts the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation. Studies have shown that p53 wild-type cells exhibit significantly more apoptosis in response to this compound compared to p53-mutant cells.[2][5]
Figure 1: p53-Dependent Apoptotic Pathway Induced by this compound.
The Mitochondrial (Intrinsic) Pathway
The mitochondrial pathway is a central executioner of this compound-induced apoptosis. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining cell fate. This compound, through p53-mediated and other mechanisms, leads to an increase in the Bax/Bcl-2 ratio.
This shift in balance promotes the oligomerization of Bax and Bak in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[6] Caspase-9 then activates effector caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Figure 2: The Mitochondrial Pathway in this compound-Induced Apoptosis.
Cell Cycle Arrest
This compound treatment leads to significant perturbations in the cell cycle, primarily causing an accumulation of cells in the S-phase and a G2-phase arrest.[1][3] This cell cycle arrest is a direct consequence of the DNA damage response, which prevents cells with damaged DNA from proceeding through mitosis. In synchronized cell populations, this compound has been shown to considerably delay S-phase progression.[3] The apoptosis induced by this compound occurs in the presence of these S-phase and G2-phase arrests.[3]
Quantitative Analysis of this compound's Apoptotic Activity
The efficacy of this compound in inducing apoptosis is dependent on the cell type, drug concentration, and duration of exposure.
Dose-Response and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated, but apoptosis observed at 0.1-10 µg/mL (approx. 0.26-26 µM) | 12 | [3] |
| Lymphoblastoid Cells (p53 wt) | Lymphoma | Dose-dependent apoptosis observed | 24-72 | [2][5] |
| L1210 | Lymphatic Leukemia | Not explicitly stated, but immunogenic properties observed at 50-100 µg/mL (approx. 130-260 µM) | Not specified | [7] |
| SKOV-3 | Ovarian Cancer | GR50 value calculated in 3D culture | Not specified | [8] |
Time- and Dose-Dependent Induction of Apoptosis
This compound induces apoptosis in both a time- and dose-dependent manner in lymphoblastoid cells.[2][5] While specific percentages are study-dependent, the general trend is a significant increase in the apoptotic cell population with increasing concentrations of this compound and longer incubation times.
Experimental Protocols for Studying this compound-Induced Apoptosis
A variety of standard cell and molecular biology techniques are employed to investigate the apoptotic effects of this compound.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Workflow for Annexin V/PI Apoptosis Assay.
Methodology:
-
Cell Treatment: Culture cancer cells to the desired confluency and treat with various concentrations of this compound for different time points. Include an untreated control.
-
Cell Harvesting: Gently harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assays
The activation of caspases is a hallmark of apoptosis. Caspase activity can be measured using colorimetric or fluorometric assays.
Methodology:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse to release cellular contents.
-
Substrate Addition: Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate. The substrate is conjugated to a chromophore or fluorophore.
-
Incubation: Incubate the reaction mixture to allow active caspases to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the released chromophore or fluorophore. The signal intensity is proportional to the caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and post-translational modifications of key proteins in the apoptotic pathways.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-p53).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection with a chemiluminescent substrate.
-
Quantification: Densitometry analysis of the protein bands allows for the quantification of changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Fixation: Harvest this compound-treated and control cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: Treat the fixed cells with RNase A to degrade RNA, ensuring that the PI stain only binds to DNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, acting primarily through the induction of DNA damage. Its cytotoxic effects are mediated by a complex interplay of signaling pathways, with the p53-dependent and mitochondrial pathways playing central roles. The induction of cell cycle arrest in the S and G2/M phases is also a key feature of its mechanism of action. The experimental protocols detailed in this guide provide a framework for the robust investigation of this compound's apoptotic effects. A thorough understanding of these mechanisms is essential for the continued development and clinical application of this compound and other related chemotherapeutic agents. Further research focusing on generating comprehensive quantitative data across a broader range of cancer types will be invaluable for optimizing its therapeutic potential.
References
- 1. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound. | Semantic Scholar [semanticscholar.org]
- 2. Apoptotic death induced by the cyclophosphamide analogue this compound in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New application of a stabilized active cyclophosphamide derivative (this compound, ASTA Z 7654)--immunogenic properties of lymphatic leukemia L 1210 cells treated in vitro with the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Blades of Mafosfamide: A Technical Guide to its Impact on DNA Replication and Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mafosfamide, a pre-activated derivative of cyclophosphamide, is a potent alkylating agent with significant cytotoxic effects on rapidly proliferating cells. Its mechanism of action is primarily centered on the disruption of fundamental cellular processes: DNA replication and transcription. By covalently modifying DNA, this compound creates formidable barriers to the molecular machinery responsible for duplicating and reading the genetic code. This technical guide provides an in-depth exploration of this compound's effects on these critical pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades it triggers. Understanding these core mechanisms is paramount for the strategic development of novel cancer therapeutics and for optimizing the clinical application of this class of chemotherapeutic agents.
Core Mechanism of Action: DNA Alkylation and Cross-Linking
This compound functions as a bifunctional alkylating agent. Once inside the cell, it spontaneously decomposes to form highly reactive electrophilic intermediates. These intermediates readily attack nucleophilic sites on DNA bases, primarily the N7 position of guanine. This initial mono-alkylation can then be followed by a second alkylation event, leading to the formation of both intrastrand and interstrand cross-links (ICLs). ICLs are particularly cytotoxic lesions as they covalently link the two strands of the DNA double helix, physically preventing their separation—a prerequisite for both DNA replication and transcription.[1][2][3][4]
Quantitative Effects on DNA Replication and Cell Viability
The formation of DNA adducts and cross-links by this compound directly impedes the progression of the DNA replication fork. This blockage of DNA synthesis is a primary contributor to its cytotoxic effects. The half-maximal inhibitory concentration (IC50) for this compound-induced inhibition of cell proliferation varies across different cancer cell lines, reflecting differences in their DNA repair capacities and cell cycle kinetics.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Various Tumor Types (Mean) | Various | 0.062 | Proliferation Assays | [5] |
| HeLa | Cervical Carcinoma | 0.068 | XTT Assay | [5] |
| U373 | Glioblastoma | 0.074 | Proliferation Assay | [5] |
| SK-OV-3 | Ovarian Cancer | 0.68 | XTT Assay | [5] |
Note: The IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and serve as an indirect measure of its impact on DNA replication and overall cell viability.
Inhibition of Transcription
In addition to halting DNA replication, this compound-induced DNA lesions also present a significant obstacle to the process of transcription. The RNA polymerase complex, responsible for transcribing DNA into RNA, stalls when it encounters a DNA adduct or cross-link.[6][7] This blockage of transcription contributes significantly to the cytotoxic effects of this compound, particularly at higher doses.[8][9] The inhibition of the synthesis of essential messenger RNAs (mRNAs) and other RNA molecules disrupts vital cellular functions, ultimately leading to apoptosis.
While specific IC50 values for the direct inhibition of transcription by this compound are not widely reported, the dose-dependent nature of its cytotoxic effects is well-established. At lower concentrations, the primary effect is the blockage of DNA replication in S-phase cells. As the concentration increases, the density of DNA lesions becomes sufficient to significantly inhibit global transcription, leading to cell death regardless of the cell cycle phase.[8][9]
Signaling Pathways Activated by this compound-Induced DNA Damage
The cellular response to this compound-induced DNA damage involves the activation of complex signaling pathways aimed at coordinating cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. A central player in this response is the tumor suppressor protein p53.
Caption: this compound-induced DNA damage response pathway.
This compound-induced ICLs are recognized by the cellular DNA damage surveillance machinery, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[8][9] These kinases, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[8][9] Activated Chk1 and Chk2 then phosphorylate p53 at multiple sites, including Serine 15, 20, and 37.[8][9] This phosphorylation stabilizes p53 by preventing its interaction with its negative regulator, MDM2, leading to an accumulation of active p53 in the nucleus.[10][11]
Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, Bax).[11][12] This coordinated response provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the sustained activation of p53 will trigger the apoptotic cascade, leading to programmed cell death.
Experimental Protocols
DNA Fiber Assay for Assessing DNA Replication Inhibition
This assay directly visualizes the effect of this compound on the progression of individual DNA replication forks.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to logarithmic growth phase.
-
Pulse-label the cells with a first thymidine analog (e.g., 25 µM CldU) for 20-30 minutes.
-
Wash the cells and then pulse-label with a second thymidine analog (e.g., 250 µM IdU) for 20-30 minutes. This compound can be co-incubated during the second labeling step.
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells and resuspend in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS).
-
Spot a small volume of the cell lysate onto a microscope slide and tilt to allow the DNA to spread down the slide.
-
-
Immunodetection:
-
Fix the DNA fibers with a methanol/acetic acid solution.
-
Denature the DNA with 2.5 M HCl.
-
Block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20).
-
Incubate with primary antibodies specific for CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 555 and anti-mouse Alexa Fluor 488).
-
-
Imaging and Analysis:
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images and measure the length of the CldU (red) and IdU (green) tracks using image analysis software. A reduction in the length of the IdU tracks in this compound-treated cells compared to control cells indicates inhibition of DNA replication fork progression.
-
Caption: Experimental workflow for the DNA fiber assay.
In Vitro Transcription Assay
This assay measures the direct effect of this compound on the synthesis of RNA from a DNA template.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing a DNA template with a known promoter (e.g., T7, SP6), RNA polymerase, ribonucleoside triphosphates (NTPs, one of which is labeled, e.g., [α-³²P]UTP), and a transcription buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.
-
-
Transcription Reaction:
-
Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
RNA Purification:
-
Stop the reaction and purify the newly synthesized RNA to remove unincorporated NTPs. This can be done by ethanol precipitation or using spin columns.
-
-
Quantification:
-
Quantify the amount of radiolabeled RNA synthesized using a scintillation counter or by running the samples on a denaturing polyacrylamide gel followed by autoradiography. A decrease in the amount of RNA produced in the presence of this compound indicates transcription inhibition.
-
Quantification of DNA Interstrand Cross-links (Comet Assay)
The single-cell gel electrophoresis (Comet) assay can be adapted to quantify ICLs.
Methodology:
-
Cell Treatment and Embedding:
-
Treat cells with this compound.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
-
Lysis:
-
Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids.
-
-
Irradiation:
-
To specifically detect ICLs, irradiate the slides with a high dose of ionizing radiation (e.g., X-rays or gamma rays) to introduce a known number of random DNA strand breaks.
-
-
Alkaline Electrophoresis:
-
Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." The presence of ICLs will retard the migration of the DNA.
-
-
Staining and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using image analysis software. A decrease in tail moment in this compound-treated, irradiated cells compared to irradiated control cells is indicative of the presence of ICLs.
-
Conclusion
This compound exerts its potent cytotoxic effects through a dual mechanism of action that targets the fundamental processes of DNA replication and transcription. By inducing DNA interstrand cross-links, it creates physical barriers that stall the molecular machinery responsible for these processes. The cellular response to this damage is orchestrated by a complex signaling network, with p53 playing a pivotal role in determining cell fate. A thorough understanding of these molecular mechanisms, supported by robust experimental methodologies, is crucial for the continued development and refinement of DNA alkylating agents as effective cancer therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers in this field, facilitating further investigation into the intricate interplay between this compound and the cellular machinery it targets.
References
- 1. themoonlab.org [themoonlab.org]
- 2. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of local determinants of DNA interstrand crosslink formation by cyclophosphamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of RNA polymerase II stalling by DNA alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Apoptotic death induced by the cyclophosphamide analogue this compound in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thebrain.bwh.harvard.edu [thebrain.bwh.harvard.edu]
- 11. Tumor suppressive role for kinases phosphorylating p53 in DNA damage‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Intrathecal Mafosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mafosfamide, a preactivated analog of cyclophosphamide, has been investigated as a regional chemotherapeutic agent for the treatment of neoplastic meningitis. Its intrathecal administration circumvents the need for hepatic activation, allowing for direct delivery of the active cytotoxic species to the cerebrospinal fluid (CSF). Preclinical studies have been pivotal in establishing the foundational pharmacokinetic, pharmacodynamic, and toxicological profile of intrathecal this compound, paving the way for clinical evaluation. This technical guide provides an in-depth overview of the core preclinical pharmacology of intrathecal this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing essential pathways and workflows.
Mechanism of Action
This compound is a synthetic oxazaphosphorine that spontaneously hydrolyzes in aqueous solution to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then chemically degrades to yield the two active cytotoxic metabolites: phosphoramide mustard and acrolein. As an alkylating agent, phosphoramide mustard is responsible for the primary antineoplastic effect. It forms covalent bonds with DNA bases, leading to the formation of intra- and inter-strand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
The Efficacy of Mafosfamide in Overcoming Cyclophosphamide Resistance in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophosphamide, a cornerstone of cancer chemotherapy for decades, faces a significant clinical challenge: the development of tumor resistance. This resistance markedly diminishes its therapeutic efficacy and limits treatment options. Mafosfamide, a pre-activated analog of cyclophosphamide, offers a promising strategy to circumvent some of the primary mechanisms of resistance. By bypassing the necessity for hepatic activation, this compound presents a different pharmacological profile that can be advantageous in the context of resistant tumors. This technical guide provides an in-depth analysis of this compound's activity in cyclophosphamide-resistant tumors, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The evidence presented herein underscores the potential of this compound as a valuable agent in the oncologist's arsenal against chemoresistant malignancies.
Introduction: The Challenge of Cyclophosphamide Resistance
Cyclophosphamide (CP) is a prodrug that requires a multi-step bioactivation process, primarily in the liver by cytochrome P450 enzymes, to generate its active cytotoxic metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is responsible for the drug's alkylating activity, forming DNA cross-links that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.
However, tumor cells can develop resistance to cyclophosphamide through various mechanisms, primarily:
-
Increased Aldehyde Dehydrogenase (ALDH) Activity: ALDH enzymes, particularly ALDH1A1 and ALDH3A1, can detoxify aldophosphamide, a key intermediate in the cyclophosphamide activation pathway, by oxidizing it to the inactive carboxyphosphamide.[1][2] Overexpression of ALDH is a well-established mechanism of resistance.
-
Elevated Glutathione (GSH) and Glutathione S-Transferase (GST) Levels: Increased intracellular levels of GSH and the activity of GST enzymes can lead to the detoxification of phosphoramide mustard through conjugation, rendering it inactive.[3]
-
Enhanced DNA Repair Capacity: Upregulation of DNA repair pathways allows cancer cells to more efficiently repair the DNA damage induced by phosphoramide mustard, thus promoting cell survival.
This compound, as a 4-hydroperoxy derivative of cyclophosphamide, spontaneously hydrolyzes to 4-hydroxycyclophosphamide, bypassing the initial hepatic activation step.[4] This key characteristic allows it to be active in vitro and potentially circumvent resistance mechanisms that are dependent on the initial stages of cyclophosphamide metabolism.
Quantitative Analysis of this compound Activity
The efficacy of this compound in cyclophosphamide-resistant models has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Cytotoxicity of this compound in Cyclophosphamide-Resistant vs. Sensitive Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 / ED50 (µM) - Resistant | This compound IC50 / ED50 (µM) - Parental/Sensitive | Fold Resistance | Reference(s) |
| L1210/CPA | Leukemia | High ALDH activity | ~13 | Not specified | - | [5] |
| U937/CPA | Leukemia | High ALDH activity | ~13 | Not specified | - | [5] |
| Colon C | Colon Carcinoma | High ALDH3A1 expression | 10-fold less sensitive than RCA and HCT 116b | Not specified | 10 | [6] |
| A549 | Lung Adenocarcinoma | ALDH1A1 and ALDH3A1 expression | 125 | - | - | [6] |
| SF767 | Glioblastoma | ALDH3A1 expression | 150 | - | - | [6] |
| CCD-13Lu | Lung Fibroblast | No ALDH3A1 expression | 40 | - | - | [6] |
| MIRCPr | Rat Mammary Carcinoma | Enzymatic inactivation of CP intermediates | Clonogenic survival of 1 x 10⁻¹ at 7.5 µg/ml | Clonogenic survival of 3 x 10⁻⁴ at 7.5 µg/ml | ~333 | [7] |
Table 2: In Vivo Efficacy of this compound in Tumor Models
| Tumor Model | Treatment | Outcome | Reference(s) |
| L5222 rat leukemia (L5222-S, sensitive & L5222-R, low sensitivity) | Low-dose this compound or cyclophosphamide | High percentage of surviving animals in the L5222-S group, which became resistant to subsequent tumor challenge. | [8] |
| Metastatic Renal Cell Carcinoma Patients | Low to intermediate doses (100-1000 mg/m²) of this compound | 1 complete remission, 8 stable disease, and 7 non-responders out of 16 patients. | [9] |
Signaling Pathways in Cyclophosphamide Resistance and this compound Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in cyclophosphamide metabolism, resistance, and how this compound interacts with these pathways.
Detailed Experimental Protocols
Establishment of Cyclophosphamide-Resistant Cell Lines
A common method for developing drug-resistant cell lines is through continuous or intermittent exposure to the drug.[10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Cyclophosphamide (or its active metabolite 4-hydroperoxycyclophosphamide for in vitro selection)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
MTT assay reagents (see section 4.2)
Protocol:
-
Determine the initial IC50 of the parental cell line: Perform a standard cytotoxicity assay (e.g., MTT) to determine the concentration of the selecting agent that inhibits 50% of cell growth.
-
Initial exposure: Culture the parental cells in a medium containing the selecting agent at a concentration equal to or slightly below the IC50.
-
Recovery and subculture: When the cell population begins to recover and proliferate, subculture the surviving cells.
-
Stepwise dose escalation: Gradually increase the concentration of the selecting agent in the culture medium with each passage. The increment of increase should be determined empirically but is typically 1.5 to 2-fold.
-
Maintenance of resistant phenotype: Once a desired level of resistance is achieved (e.g., 5- to 10-fold higher IC50 compared to the parental line), the resistant cell line can be maintained in a medium containing a maintenance dose of the selecting agent.
-
Verification of resistance: Periodically perform cytotoxicity assays to confirm the stability of the resistant phenotype. It is also advisable to cryopreserve cells at different stages of resistance development.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][12]
Materials:
-
Parental and cyclophosphamide-resistant cell lines
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
ALDH Activity Assay
The ALDEFLUOR™ assay is a widely used method to identify and quantify the population of cells with high ALDH activity.[13][14][15]
Materials:
-
ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent, DEAB inhibitor, and assay buffer)
-
Test cells (parental and resistant)
-
Flow cytometer
Protocol:
-
Cell Preparation: Resuspend single cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: For each cell sample, prepare a "test" tube and a "control" tube. Add the activated ALDEFLUOR™ reagent to the "test" tube. Add the activated ALDEFLUOR™ reagent plus the ALDH inhibitor DEAB to the "control" tube.
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population. The percentage of ALDH-positive cells in the "test" sample can then be determined.
Glutathione S-Transferase (GST) Activity Assay
GST activity can be measured using a colorimetric assay based on the conjugation of glutathione to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[1][2][6]
Materials:
-
Cell lysate from parental and resistant cells
-
Assay buffer (e.g., phosphate buffer, pH 6.5)
-
Reduced glutathione (GSH) solution
-
CDNB solution
-
Spectrophotometer
Protocol:
-
Prepare Assay Cocktail: Mix assay buffer, GSH, and CDNB.
-
Reaction Initiation: Add cell lysate to the assay cocktail in a cuvette.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) at a constant temperature.
-
Calculation of Activity: The rate of change in absorbance is proportional to the GST activity, which can be calculated using the molar extinction coefficient of the product.
In Vivo Models of Cyclophosphamide Resistance
Xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents.
Protocol for Subcutaneous Xenograft Model:
-
Cell Preparation: Harvest cyclophosphamide-resistant and parental cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cyclophosphamide, this compound). Administer the drugs according to the desired schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker expression).
Discussion and Future Directions
The data presented in this guide strongly suggest that this compound can be effective in tumors that have developed resistance to cyclophosphamide, particularly when the resistance is mediated by mechanisms that this compound can bypass or are less susceptible to. The circumvention of the need for hepatic activation is a clear advantage. However, resistance mechanisms downstream of 4-hydroxycyclophosphamide formation, such as high ALDH activity and increased GST-mediated detoxification, can still impact this compound's efficacy.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with inhibitors of ALDH or GST to further enhance its activity in resistant tumors.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound treatment based on the specific resistance mechanisms present in their tumors.
-
Clinical Trials: Conducting well-designed clinical trials to directly compare the efficacy of this compound and cyclophosphamide in patient populations with tumors known to be resistant to standard cyclophosphamide-based regimens.
Conclusion
This compound demonstrates significant activity in cyclophosphamide-resistant tumor models, offering a valuable therapeutic strategy to overcome a critical challenge in cancer treatment. Its unique activation profile allows it to bypass a key resistance mechanism. While downstream resistance pathways can still influence its efficacy, the potential for combination therapies and biomarker-guided patient selection holds great promise. This technical guide provides a comprehensive resource for researchers and clinicians working to advance the development and application of this compound in the fight against chemoresistant cancers.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. himedialabs.com [himedialabs.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stressmarq.com [stressmarq.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Augmentation of host antitumor immunity by low doses of cyclophosphamide and this compound in two animal tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologic and therapeutic efficacy of this compound in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Aldehyde Dehydrogenase Expression Drives Human Regulatory T Cell Resistance to Posttransplantation Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehyde dehydrogenase expression drives human regulatory T cell resistance to posttransplantation cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
An In-depth Technical Guide to Mafosfamide's Interaction with Cellular Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mafosfamide, a pre-activated cyclophosphamide analog, exerts its cytotoxic effects through the generation of electrophilic metabolites, primarily phosphoramide mustard and acrolein. These metabolites readily react with cellular nucleophiles, with a pronounced impact on the intracellular thiol pool. This technical guide provides a comprehensive overview of the intricate interactions between this compound and cellular thiols, with a focus on glutathione (GSH). We will delve into the chemical mechanisms of these interactions, present quantitative kinetic data, detail experimental protocols for their study, and visualize the downstream signaling consequences. Understanding these fundamental processes is critical for optimizing this compound-based therapies and developing strategies to overcome drug resistance.
Introduction: The Central Role of Thiols in this compound's Mechanism of Action
This compound is a synthetic oxazaphosphorine compound that spontaneously hydrolyzes in aqueous solution to 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide, in turn, undergoes β-elimination to produce the two key cytotoxic metabolites: phosphoramide mustard and acrolein.
Phosphoramide mustard is a bifunctional alkylating agent that forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately apoptosis.[1][2]
Acrolein , a highly reactive α,β-unsaturated aldehyde, is known for its ability to deplete cellular thiols, particularly glutathione (GSH), and induce oxidative stress.[3]
Cellular thiols, the most abundant of which is the tripeptide glutathione, play a critical protective role against electrophilic compounds. The sulfhydryl group (-SH) of cysteine residues within GSH and proteins is a potent nucleophile that can react with and detoxify electrophilic species like phosphoramide mustard and acrolein.[4] This detoxification process, however, can lead to the depletion of the cellular thiol pool, disrupting the cellular redox balance and triggering a cascade of downstream signaling events that can either promote cell survival or contribute to cell death.
Chemical Interactions and Reaction Kinetics
The interaction of this compound's active metabolites with cellular thiols is a critical determinant of its cytotoxicity and detoxification. These reactions are primarily Michael additions and nucleophilic substitutions.
Reaction with Acrolein
Acrolein readily reacts with the sulfhydryl group of thiols, such as the cysteine residue in glutathione, via a Michael addition. This reaction is typically rapid and can lead to a significant and rapid depletion of intracellular GSH.[3][5]
Reaction with Phosphoramide Mustard
Phosphoramide mustard, being a nitrogen mustard, is an electrophile that can be detoxified by conjugation with glutathione. This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The formation of a glutathione conjugate with phosphoramide mustard neutralizes its alkylating ability, preventing it from damaging DNA.[6]
Quantitative Kinetic Data
The rate of reaction between this compound's metabolites and cellular thiols is a key factor in determining the extent of detoxification versus cellular damage. The table below summarizes available second-order rate constants for these reactions.
| Reactant 1 | Reactant 2 (Thiol) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference(s) |
| 4-OOH-CP¹ | Glutathione (GSH) | 38 ± 5 | ~7.5 | Not Specified | [7] |
| 4-OOH-CP¹ | Mesna | 25 ± 5 | ~7.5 | Not Specified | [7] |
| 4-OOH-CP¹ | WR-1065 | 880 ± 50 | ~7.5 | Not Specified | [7] |
| Acrolein | Glutathione (GSH) | 490 ± 100 | ~7.5 | Not Specified | [7] |
| Acrolein | Mesna | 700 ± 150 | ~7.5 | Not Specified | [7] |
| Acrolein | WR-1065 | >2000 | ~7.5 | Not Specified | [7] |
| Phosphoramide Mustard | Glutathione (GSH) | 6.2 x 10⁻³ min⁻¹ (disappearance rate)² | Not Specified | 24 | [6] |
¹ 4-hydroperoxycyclophosphamide, a stable precursor of 4-hydroxycyclophosphamide and aldophosphamide. ² The rate-limiting step is the formation of the aziridinium ion, making the reaction rate similar with or without glutathione.[6]
Experimental Protocols
A variety of experimental techniques are employed to study the interaction of this compound with cellular thiols and the resulting biological consequences.
Measurement of this compound-Induced Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
GSH Depletion (Optional): To investigate the role of glutathione, pre-treat cells with a GSH synthesis inhibitor, such as L-buthionine-S,R-sulfoximine (BSO), at a concentration of 50 µM for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the various this compound concentrations (and a vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantification of Intracellular Glutathione Levels
Measuring the depletion of intracellular GSH upon this compound treatment is crucial for understanding its mechanism of action.
Protocol using a fluorometric assay:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer.
-
GSH Detection: Use a commercial fluorometric glutathione assay kit according to the manufacturer's instructions. These kits typically use a dye, such as monochlorobimane or a thiol-reactive fluorescent probe, that becomes fluorescent upon binding to GSH.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
-
Quantification: Determine the GSH concentration by comparing the fluorescence of the samples to a standard curve of known GSH concentrations.
Detection of this compound-Glutathione Adducts (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific detection and quantification of drug-metabolite adducts.
Workflow:
-
Sample Preparation: Treat cells with this compound. Lyse the cells and perform protein precipitation.
-
Liquid Chromatography (LC) Separation: Separate the components of the cell lysate using a reverse-phase HPLC column.
-
Mass Spectrometry (MS) Detection: Introduce the separated components into a mass spectrometer. Use precursor ion scanning or neutral loss scanning to specifically detect ions that correspond to the expected mass of the glutathione adducts of phosphoramide mustard or acrolein.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation: Fragment the detected parent ions to obtain characteristic product ions, confirming the identity of the adduct.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adducts.
Downstream Signaling Consequences
The depletion of cellular thiols by this compound's metabolites disrupts the cellular redox balance, leading to oxidative stress and the activation of several signaling pathways that ultimately determine the cell's fate.
Oxidative Stress and Activation of p38 MAPK
Depletion of GSH compromises the cell's antioxidant defense, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress is a potent activator of the p38 mitogen-activated protein kinase (MAPK) pathway.[8] Upstream of p38, Apoptosis Signal-regulating Kinase 1 (ASK1) is a key sensor of oxidative stress. Under normal conditions, ASK1 is kept in an inactive state by binding to reduced thioredoxin (Trx). Oxidative stress leads to the oxidation of Trx, causing its dissociation from ASK1 and allowing ASK1 to become activated. Activated ASK1 then phosphorylates and activates MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[1][3]
Modulation of the Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. The interplay between this pathway and cellular redox status is complex. While some studies suggest that oxidative stress can activate Akt, others indicate that GSH depletion can lead to the inhibition of Akt signaling.[8][9] The inactivation of Akt can contribute to apoptosis by relieving its inhibitory effects on pro-apoptotic proteins.
Induction of Apoptosis via the Caspase Cascade
The ultimate cytotoxic effect of this compound is the induction of apoptosis. This programmed cell death is executed by a family of proteases called caspases. Both the DNA damage caused by phosphoramide mustard and the oxidative stress resulting from thiol depletion can trigger the apoptotic cascade. These stress signals converge on the mitochondria, leading to the release of cytochrome c, which then activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[10]
Conclusion
The interaction of this compound with cellular thiols is a double-edged sword. While the reaction with glutathione serves as a primary detoxification pathway, its depletion can trigger oxidative stress and pro-apoptotic signaling cascades. A thorough understanding of the kinetics of these reactions, the cellular responses to thiol depletion, and the signaling pathways involved is paramount for the rational design of combination therapies that can enhance the efficacy of this compound while mitigating its toxic side effects. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the complex interplay between this compound and cellular thiol metabolism.
References
- 1. The ASK1-Signalosome regulates p38 MAPK activity in response to levels of endogenous oxidative stress in the Klotho mouse models of aging | Aging [aging-us.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. p38 Activation Is Required Upstream of Potassium Current Enhancement and Caspase Cleavage in Thiol Oxidant-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Dual regulation of Akt and glutathione caused by isoalantolactone effectively triggers human ovarian cancer cell apoptosis: Dual regulations of Akt and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mafosfamide Protocol for In Vitro Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mafosfamide, an oxazaphosphorine derivative of cyclophosphamide, is a potent alkylating agent widely utilized in in vitro cancer research. Unlike its parent compound, this compound does not require metabolic activation by liver enzymes, allowing for direct application in cell culture experiments.[1] It spontaneously hydrolyzes in aqueous solutions to form 4-hydroxycyclophosphamide, the active metabolite responsible for its cytotoxic effects.[2][3] These application notes provide a comprehensive guide for the use of this compound in in vitro settings, including detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle alterations, as well as an overview of its mechanisms of action and relevant signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of DNA damage. Its active metabolite forms interstrand cross-links in DNA, which obstructs DNA replication and transcription.[4] This leads to the activation of DNA damage response (DDR) pathways, including the ATM/ATR and Chk1/Chk2 signaling cascades, resulting in cell cycle arrest and the induction of apoptosis.[4][5] At lower concentrations, the primary mechanism of cell death is the blockage of DNA replication, making rapidly dividing cancer cells particularly susceptible.[4] At higher concentrations, transcriptional inhibition also plays a significant role in this compound-induced apoptosis.[4]
Recent studies have also implicated other signaling pathways in the cellular response to this compound. In endothelial cells, this compound can trigger a pro-inflammatory response and has been shown to activate p38 MAPK and Akt signaling.[6] Furthermore, this compound-induced DNA damage can lead to the accumulation of cytosolic DNA fragments, which can activate the cGAS-STING pathway, an innate immune signaling cascade that can contribute to the anti-tumor response.[4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 | Incubation Time | Reference |
| This compound (ASTA Z 7557) | 107 human tumor cell lines | Human Tumor Clonogenic Assay | Median Molar ID50 > 5.7 x 10⁻⁵ M | Not Specified | [3] |
| Glufosfamide | HepG2 | MTT Assay | 112.32 ± 8.5 µM | 24 h | [7] |
| 83.23 ± 5.6 µM | 48 h | [7] | |||
| 51.66 ± 3.2 µM | 72 h | [7] | |||
| Ifosfamide | HepG2 | MTT Assay | 133 ± 8.9 µM | 24 h | [7] |
| 125 ± 11.2 µM | 48 h | [7] | |||
| 100.2 ± 7.6 µM | 72 h | [7] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in HL-60 Leukemia Cells
| This compound Concentration (µg/mL) | Effect | Reference |
| 0.1 - 10 | Induction of apoptosis | [2] |
| 0.1 - 10 | S-phase and G2-phase cell cycle arrest | [2][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is sensitive to hydrolysis in aqueous solutions. It is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Solvent Selection: Use anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[8]
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. This high concentration minimizes the volume of DMSO added to the cell culture medium.
-
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (several months).[8]
-
Cell Viability Assessment: MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium from the stock solution. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity.[8]
-
Remove the existing medium from the wells and add 100 µL of the various this compound concentrations (including a vehicle control with the same final DMSO concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (both adherent and floating) by trypsinization (if applicable) and centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[9]
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[9]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 30 minutes on ice.
-
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[9]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[9]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[9]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Mandatory Visualization
Caption: Experimental workflow for in vitro studies with this compound.
Caption: this compound-induced DNA damage response pathway.
Caption: Activation of the cGAS-STING pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Determination of Mafosfamide IC50 in Cancer Cell Lines
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the in vitro evaluation of cytotoxic compounds.
Introduction
Mafosfamide is a pre-activated analog of cyclophosphamide, belonging to the oxazaphosphorine class of alkylating agents.[1] Unlike its parent compound, this compound does not require metabolic activation by hepatic enzymes to exert its cytotoxic effects, making it an ideal compound for in vitro studies.[2][3][4] It spontaneously hydrolyzes in aqueous solutions to form 4-hydroxycyclophosphamide (4-OH-CP), which is in equilibrium with its tautomer, aldophosphamide.[5] Aldophosphamide then decomposes to produce the cytotoxic metabolites phosphoramide mustard and acrolein, which alkylate DNA, form cross-links, inhibit DNA synthesis, and ultimately induce apoptosis.[3][4][5]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound.[6] It represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[7] Determining the IC50 value of this compound is a fundamental step in preclinical cancer research to assess its efficacy against various cancer cell lines. This application note provides a detailed protocol for determining the IC50 of this compound using a standard colorimetric cell viability assay (MTT).
Mechanism of Action and Signaling Pathway
This compound's cytotoxic activity is initiated by its chemical degradation into active alkylating agents. Phosphoramide mustard is the primary metabolite responsible for the antineoplastic effects by creating DNA interstrand cross-links.[2] This DNA damage blocks replication and transcription, leading to cell cycle arrest and the activation of apoptotic signaling pathways.[2][8] Key signaling molecules, including ATM/ATR and Chk1/Chk2, are activated in response to DNA damage, which in turn leads to the phosphorylation and stabilization of the p53 tumor suppressor protein.[2] This cascade ultimately results in caspase-dependent apoptosis.[2]
Caption: this compound activation and downstream apoptotic signaling pathway.
Experimental Protocols
The following protocols provide a step-by-step guide for determining the IC50 of this compound.
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for experimental consistency.
Materials:
-
This compound Sodium Salt (e.g., CAS 84211-05-2)[9]
-
Dimethyl sulfoxide (DMSO) or sterile nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution: Briefly centrifuge the vial of this compound powder to ensure the contents are at the bottom.[3] this compound is soluble in DMSO and slightly soluble in methanol.[10] Reconstitute the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Note: The Molarity Calculator on vendor websites can be a useful tool for these calculations.[11]
-
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[11] A solution stored at -80°C is typically stable for at least a year, while at -20°C it may be stable for one month.[11]
Protocol 2: Cell Culture and Seeding
This protocol outlines the preparation of cells in a 96-well plate for drug treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Harvesting: Wash the cells with PBS, then add Trypsin-EDTA and incubate to detach the cells. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Collect the cell suspension and count the cells to determine the concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density. A common density for IC50 assays is between 5,000 and 10,000 cells per well in a final volume of 100 µL.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[6]
Protocol 3: this compound Treatment
This protocol describes the preparation of serial dilutions and the treatment of cells.
Materials:
-
This compound stock solution
-
Complete culture medium
-
96-well plate with seeded cells
-
Pipettes and sterile tips
Procedure:
-
Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium. It is recommended to perform a two-fold or three-fold serial dilution to cover a broad concentration range (e.g., from 100 µM to 0.1 µM).
-
Controls: Prepare the following controls on the same plate:
-
Vehicle Control: Medium with the same concentration of DMSO as the highest drug concentration well (typically <0.5%).[11]
-
Untreated Control: Cells with fresh medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Treatment: After the 24-hour incubation period, carefully remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The choice of time point is critical, as IC50 values can be time-dependent.[7]
Protocol 4: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][12] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product.[12]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to reduce background noise.[12]
Caption: General experimental workflow for IC50 determination using MTT assay.
Data Analysis and Presentation
4.1. Calculation of Cell Viability:
-
Subtract Background: Subtract the average absorbance of the blank control wells from all other wells.
-
Normalize Data: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:[13]
-
% Cell Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Calculate % Inhibition:
-
% Inhibition = 100 - % Cell Viability
-
4.2. IC50 Determination:
-
Plot Data: Create a dose-response curve by plotting the percentage of inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).[13]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[13]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.[13]
4.3. Data Presentation: Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) | 95% Confidence Interval |
| MCF-7 | 48 | [Insert Value] | [Insert Value] |
| 72 | [Insert Value] | [Insert Value] | |
| HL-60 | 48 | [Insert Value] | [Insert Value] |
| 72 | [Insert Value] | [Insert Value] | |
| A549 | 48 | [Insert Value] | [Insert Value] |
| 72 | [Insert Value] | [Insert Value] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate or fill them with sterile PBS.[14] |
| No dose-response curve (flat line) | Drug concentration range is too high or too low; Drug is inactive or has degraded; Assay incubation time is too short. | Perform a wider range of dilutions (e.g., log dilutions); Prepare fresh drug stock solution; Increase the drug exposure time. |
| IC50 value seems too high/low compared to literature | Differences in cell line passage number or strain; Variations in assay protocol (seeding density, incubation time); Inaccurate drug concentration. | Standardize cell culture conditions; Adhere strictly to the protocol; Verify the concentration of the stock solution. |
| High background absorbance in blank wells | Contamination of medium or reagents; Incomplete removal of medium before adding DMSO. | Use fresh, sterile reagents; Be careful to aspirate all medium before the solubilization step. |
References
- 1. This compound as a new anticancer agent: preclinical investigations and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound sodium | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. usbio.net [usbio.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Laboratory Use of Mafosfamide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafosfamide (NSC 345842) is a pre-activated oxazaphosphorine derivative of cyclophosphamide. Unlike its parent compound, this compound does not require metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. In aqueous solutions, this compound spontaneously hydrolyzes to form 4-hydroxycyclophosphamide, which is in equilibrium with its tautomer, aldophosphamide. Aldophosphamide, in turn, breaks down into the cytotoxic alkylating agent phosphoramide mustard and the byproduct acrolein. This direct activation makes this compound a valuable tool for in vitro and ex vivo studies investigating the mechanisms of cyclophosphamide-related cytotoxicity and for purging tumor cells from bone marrow grafts.
However, the inherent chemical instability of this compound in aqueous environments presents a significant challenge for its laboratory use. This document provides detailed application notes and protocols to guide researchers in the proper handling, storage, and application of this compound, ensuring experimental reproducibility and accuracy.
Stability of this compound in Aqueous Solutions
This compound is known to be unstable in aqueous solutions, with its rate of degradation being highly dependent on pH, temperature, and buffer composition. While precise quantitative half-life data under a comprehensive range of conditions is not extensively published, the available literature consistently indicates rapid decomposition at physiological pH (7.4) and temperature (37°C).
Key Stability Considerations:
-
pH: this compound is more stable in acidic conditions and degrades rapidly as the pH increases towards neutral and alkaline levels.
-
Temperature: Increased temperature accelerates the rate of hydrolysis. Therefore, solutions should be prepared and stored at low temperatures.
-
Aqueous Environment: The presence of water initiates the spontaneous degradation of this compound.
Summary of this compound Stability:
| Condition | Solvent/Buffer | Temperature | Stability | Recommendations |
| Powder (Solid Form) | N/A | -20°C | Stable for years | Store desiccated and protected from light. |
| 4°C | Stable for months | Store desiccated and protected from light. | ||
| Stock Solution | Anhydrous DMSO | -80°C | Stable for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Stable for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | ||
| Working Solution | Aqueous Buffer (e.g., PBS, Cell Culture Medium) | 37°C | Highly Unstable (Rapid Degradation) | Prepare fresh immediately before each experiment. |
| 4°C | Unstable (Degradation occurs) | Use as quickly as possible; do not store. |
Note: Due to its inherent instability in aqueous solutions, it is crucial to prepare this compound working solutions immediately before adding them to cell cultures or other experimental systems. Storage of aqueous this compound solutions, even for short periods, can lead to significant degradation and a reduction in its effective concentration, resulting in experimental variability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent to minimize degradation during storage.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). This minimizes the number of freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the concentrated stock solution into an aqueous medium for immediate use in cell culture experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate dilution, perform a serial dilution. a. First, create an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, add 2 µL of a 50 mM stock solution to 998 µL of medium to get a 100 µM intermediate solution. b. Gently mix the intermediate solution. c. Further dilute the intermediate solution to the final desired working concentrations.
-
Immediate Use: Use the freshly prepared working solutions immediately by adding them to the cell cultures. Do not store aqueous working solutions.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is critical to differentiate the effects of the compound from any potential effects of the solvent.
Protocol 3: In Vitro Cytotoxicity Assay using MTT
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of this compound working solutions at 2x the final desired concentrations. Remove the existing medium from the wells and add 100 µL of the various this compound dilutions. Also include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell viability).
Mandatory Visualizations
This compound-Induced DNA Damage Response Pathway
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining this compound's cytotoxicity.
Conclusion
The effective use of this compound in a laboratory setting is critically dependent on the careful management of its inherent instability in aqueous solutions. By adhering to the protocols outlined in these application notes for the preparation of stock and working solutions, and by following the experimental workflow, researchers can minimize variability and obtain reliable and reproducible data. Understanding the signaling pathways activated by this compound will further aid in the design of insightful experiments to explore its cytotoxic and anti-cancer properties.
Application Notes and Protocols for Ex Vivo Bone marrow Purging with Mafosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex vivo bone marrow purging is a critical procedure in autologous hematopoietic stem cell transplantation (HSCT) for various hematological malignancies. The goal is to eliminate residual malignant cells from the hematopoietic progenitor cell graft prior to re-infusion into the patient, thereby reducing the risk of relapse. Mafosfamide, a pre-activated derivative of cyclophosphamide, is a widely used agent for this purpose. It exhibits a potent and selective cytotoxic effect against tumor cells while relatively sparing the hematopoietic stem and progenitor cells necessary for engraftment.
This document provides detailed application notes and protocols for the ex vivo purging of bone marrow using this compound, based on a comprehensive review of published research and clinical studies.
Mechanism of Action
This compound is an oxazaphosphorine derivative that spontaneously hydrolyzes in aqueous solution to form 4-hydroxycyclophosphamide (4-HC), the active cytotoxic metabolite. Unlike its parent compound, cyclophosphamide, this compound does not require metabolic activation by the liver. This property makes it ideal for ex vivo applications.
The primary mechanism of action of this compound involves the alkylation of DNA. The active metabolites of this compound are highly reactive and form covalent bonds with DNA bases, particularly at the N7 position of guanine. This leads to the formation of DNA interstrand and intrastrand cross-links. These cross-links physically obstruct DNA replication and transcription.
The cellular response to this compound-induced DNA damage involves the activation of cell cycle checkpoints and apoptosis. At lower doses, the blockage of DNA replication is the primary trigger for apoptosis, preferentially affecting rapidly dividing tumor cells. At higher concentrations, transcriptional inhibition also plays a significant role in inducing cell death. The p53 tumor suppressor protein is a key mediator of this compound-induced apoptosis, with its stabilization leading to the activation of downstream apoptotic pathways. The ATM/ATR and Chk1/Chk2 signaling pathways are also activated in response to the DNA damage, contributing to cell cycle arrest and apoptosis.[1]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of action leading to apoptosis.
Data Presentation
The efficacy of this compound purging is dependent on several factors, including the concentration of the drug, incubation time, and the specific type of malignancy. The following tables summarize quantitative data from various studies.
| Parameter | Value | Cell Type | Reference |
| Purging Efficiency | |||
| Tumor Cell Log Reduction | > 4 logs | Lymphoblastic Leukemia | [2] |
| Bcr/abl Gene Detection | Not detected | Chronic Myelogenous Leukemia | [3] |
| Effect on Normal Hematopoietic Progenitors | |||
| Residual CFU-GM | 32.5% | Normal Bone Marrow | [4] |
| Progenitor Cell Killing (GM-CFC) | 90% | Mobilized Peripheral Blood Progenitor Cells | [5] |
| Engraftment Post-Purging | |||
| Median Days to WBC > 1.0 x 10⁹/L | 23 (range 11-46) | Acute Myeloid Leukemia | N/A |
| Median Days to Platelets > 50 x 10⁹/L | 39 (range 16-295) | Acute Myeloid Leukemia | N/A |
Note: Engraftment times can vary significantly based on the patient's condition, conditioning regimen, and other factors.
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water for injection or 0.9% NaCl for reconstitution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable balanced salt solution
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Iscove's Modified Dulbecco's Medium (IMDM) or other suitable cell culture medium
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Sterile pipettes
-
Incubator (37°C, 5% CO₂)
-
Water bath (37°C)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Experimental Workflow
Caption: A typical workflow for ex vivo bone marrow purging.
Detailed Methodologies
1. Preparation of Bone Marrow Mononuclear Cells (MNCs)
-
Collect bone marrow aspirate in a sterile container with an appropriate anticoagulant (e.g., heparin).
-
Dilute the bone marrow 1:1 with HBSS.
-
Carefully layer the diluted bone marrow over Ficoll-Paque™ PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer (plasma and platelets) and carefully collect the mononuclear cell layer at the interface.
-
Wash the isolated MNCs twice with HBSS or culture medium by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in a known volume of culture medium (e.g., IMDM with 2% FBS).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
2. This compound Stock Solution Preparation
-
Caution: this compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE) in a certified biological safety cabinet.
-
Reconstitute the lyophilized this compound powder with sterile water for injection or 0.9% NaCl to a stock concentration of 10 mg/mL.
-
Further dilute the stock solution in the desired culture medium to the final working concentration (e.g., 30, 50, or 100 µg/mL). Prepare this solution fresh immediately before use.
3. Bone Marrow Purging Protocol
-
Resuspend the isolated bone marrow MNCs at a concentration of 1-2 x 10⁷ cells/mL in culture medium (e.g., IMDM) supplemented with 20% FBS.
-
Add an equal volume of the freshly prepared this compound working solution to the cell suspension to achieve the desired final this compound concentration.
-
Incubate the cell suspension in a sterile, sealed container in a 37°C water bath for 30 minutes with gentle agitation every 10 minutes.
-
To stop the reaction, add an excess of cold culture medium (at least 4 times the volume of the cell suspension).
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in fresh, cold culture medium.
-
Repeat the washing step two more times to ensure complete removal of this compound.
-
After the final wash, resuspend the cells in an appropriate medium for subsequent quality control assays, cryopreservation, or infusion.
-
Perform a final cell count and viability assessment.
4. Quality Control Assays
To ensure the effectiveness of the purging process and the viability of the hematopoietic progenitor cells, the following quality control assays are recommended:
-
Colony-Forming Unit (CFU) Assay: This assay assesses the viability and proliferative capacity of hematopoietic progenitor cells (CFU-GM, BFU-E, CFU-GEMM) after purging. A significant reduction in the number of colonies compared to an unpurged control indicates toxicity to the hematopoietic progenitors.
-
Tumor Cell Detection Assays:
-
Polymerase Chain Reaction (PCR): For malignancies with known genetic markers (e.g., bcr/abl in CML), PCR can be used to detect residual malignant cells with high sensitivity.[3]
-
Flow Cytometry: Multi-parameter flow cytometry can be used to identify and quantify residual tumor cells based on their specific immunophenotype.
-
-
Viability Assays: Simple trypan blue exclusion or more sensitive assays like Annexin V/Propidium Iodide staining can be used to assess the overall viability of the cell population after purging.
Conclusion
The ex vivo purging of bone marrow with this compound is a well-established and effective method for reducing tumor cell contamination in autologous hematopoietic stem cell grafts. The protocols and data presented in this document provide a comprehensive guide for researchers and clinicians working in this field. Adherence to a standardized protocol and rigorous quality control are essential for ensuring the safety and efficacy of this procedure. Further optimization of this compound dosage and incubation conditions may be necessary depending on the specific malignancy and patient population.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. High-dose selection with this compound results in sensitivity to DNA cross-linking agents: characterization of hypersensitive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of tumor cell removal from bone marrow: a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic bone marrow purging: is there any place for etoposide? In vitro comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone marrow purging for autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mafosfamide in Preclinical Models of Neoplastic Meningitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mafosfamide and its active metabolite, 4-hydroperoxycyclophosphamide (4-HC), in animal models of neoplastic meningitis. The protocols and data presented are intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and safety of intrathecal this compound.
Introduction
Neoplastic meningitis is a devastating complication of cancer characterized by the dissemination of malignant cells to the leptomeninges and cerebrospinal fluid (CSF).[1][2] Treatment is challenging due to the blood-brain barrier, which limits the penetration of systemically administered chemotherapeutic agents.[3] Intrathecal (IT) administration of chemotherapy offers a direct route to the CSF, allowing for higher local drug concentrations.[3] this compound, a preactivated analog of cyclophosphamide, does not require hepatic activation and is therefore a promising candidate for intra-CSF therapy.[4][5] Preclinical studies in various animal models have been instrumental in establishing the feasibility, pharmacokinetics, and therapeutic potential of intrathecal this compound for neoplastic meningitis.[1][6][4][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and 4-hydroperoxycyclophosphamide (4-HC) in animal models of neoplastic meningitis.
Table 1: Efficacious Intrathecal Doses in Rodent Models
| Compound | Animal Model | Tumor Cell Line | Dose | Route of Administration | Key Findings | Reference |
| 4-HC | Athymic Rat | TE-671 (Rhabdomyosarcoma) | 1.0 mM | Intrathecal | 20% increase in median survival (P = 0.04) | [1][6] |
| 4-HC | Athymic Rat | TE-671 (Rhabdomyosarcoma) | 2.5 mM | Intrathecal | 41% increase in median survival (P < 0.001) | [1][6] |
| 4-HC | Athymic Rat | D-54 MG (Glioma) | 2.5 mM | Intrathecal | 23% increase in median survival (P = 0.009) | [1][6] |
Table 2: Efficacious Intrathecal Doses in a Rabbit Model
| Compound | Animal Model | Tumor Model | Dose | Route of Administration | Key Findings | Reference |
| 4-HC | Rabbit | VX2 Leptomeningeal Carcinomatosis | 0.5 µmol | Intraventricular | 22.5% increase in life span | [7] |
| 4-HC | Rabbit | VX2 Leptomeningeal Carcinomatosis | 1.0 µmol | Intraventricular | 35% increase in life span | [7] |
Table 3: Neurotoxicity Data in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Observed Toxicity | Reference |
| 4-HC | Athymic Rat | 10.0 mM, 15.0 mM, 20.0 mM | Intrathecal | Clinical and histological evidence of neurotoxicity | [1][6] |
| 4-HC | Rabbit | > 2.0 µmol | Intraventricular | Lethargy, weight loss, seizures, death | [7] |
| 4-HC | Rabbit | > 1.0 µmol | Intraventricular | Vasculitis of superficial arteries | [7] |
Table 4: Pharmacokinetic Parameters in Non-Human Primates
| Compound | Animal Model | Dose | Route of Administration | Peak CSF Concentration | CSF Half-Life | Reference |
| 4-HC | Rhesus Monkey | 0.4 mg | Intraventricular | 100 µM (at 5 min) | 22 min | [5] |
Experimental Protocols
Athymic Rat Model of Human Neoplastic Meningitis
This protocol is based on the methodology described by Fuchs et al.[1][6]
3.1.1. Animal Model:
-
Species: Athymic (nude) rats.
3.1.2. Tumor Cell Lines:
-
TE-671 human rhabdomyosarcoma.
-
D-54 MG human glioma.
3.1.3. Intrathecal Catheter Placement:
-
A chronic indwelling subarachnoid catheter is surgically placed.
3.1.4. Tumor Cell Inoculation:
3.1.5. This compound (4-HC) Preparation and Administration:
-
Prepare solutions of 4-hydroperoxycyclophosphamide (4-HC) at the desired concentrations (e.g., 1.0 mM, 2.5 mM).
-
Administer the 4-HC solution intrathecally via the catheter.
-
For TE-671 model, treatment is initiated on Day 8 post-inoculation.[1][6]
-
For D-54 MG model, treatment is initiated on Day 5 post-inoculation.[1][6]
3.1.6. Monitoring and Endpoints:
-
Monitor animals daily for weight loss and neurological deficits.
-
The primary endpoint is survival.
Rabbit Model of VX2 Leptomeningeal Carcinomatosis
This protocol is based on the methodology described by Fuchs et al.[7]
3.2.1. Animal Model:
-
Species: New Zealand White rabbits.
3.2.2. Tumor Model:
-
VX2 carcinoma.
3.2.3. Intraventricular Cannulation:
-
Surgically implant a cannula into a lateral ventricle.
3.2.4. Tumor Cell Inoculation:
-
Inject VX2 carcinoma cells into the cisterna magna to induce leptomeningeal carcinomatosis.
3.2.5. This compound (4-HC) Administration:
-
Administer 4-HC at doses ranging from 0.5 to 6.0 µmol via the intraventricular cannula.[7]
-
Treatment is administered weekly for 4 to 8 weeks.[7]
3.2.6. Monitoring and Endpoints:
-
Monitor for clinical signs of neurotoxicity (lethargy, weight loss, seizures).
-
The primary endpoint is survival (increased life span).
-
Perform histological examination of neural tissue to assess for neurotoxicity.
Pharmacokinetic Studies in Rhesus Monkeys
This protocol is based on the methodology described by Arndt et al.[5]
3.3.1. Animal Model:
-
Species: Rhesus monkeys.
3.3.2. Ommaya Reservoir Placement:
-
Surgically implant a chronic indwelling Ommaya reservoir for intraventricular access.
3.3.3. This compound (4-HC) Administration:
-
Administer 0.4 mg of 4-HC intraventricularly through the Ommaya reservoir.[5]
3.3.4. CSF and Plasma Sampling:
-
Collect serial CSF samples from the reservoir and lumbar region.
-
Collect serial plasma samples.
3.3.5. Bioanalysis:
-
Measure 4-HC concentrations in CSF and plasma using a validated high-performance liquid chromatography (HPLC) assay.[5]
3.3.6. Pharmacokinetic Analysis:
-
Determine key pharmacokinetic parameters such as peak concentration (Cmax), half-life (t1/2), and clearance.
Visualizations
Experimental Workflow for Efficacy Studies in Rats
Caption: Workflow for intrathecal 4-HC efficacy studies in a rat model of neoplastic meningitis.
Pharmacokinetic Study Design in Non-Human Primates
Caption: Design of a pharmacokinetic study of intraventricular 4-HC in rhesus monkeys.
Signaling Pathways
While the provided search results do not detail specific signaling pathways modulated by this compound in the context of neoplastic meningitis, it is understood that this compound, as a cyclophosphamide analog, acts as an alkylating agent. Its cytotoxic effects are mediated through the alkylation of DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.
Caption: Proposed mechanism of action of intrathecal this compound in neoplastic meningitis.
Conclusion
The preclinical data strongly support the feasibility and potential efficacy of intrathecal this compound for the treatment of neoplastic meningitis. The provided protocols and data summaries offer a valuable resource for researchers aiming to further investigate this therapeutic approach. Future studies should focus on optimizing dosing schedules, exploring combination therapies, and elucidating the specific molecular mechanisms of this compound's action within the central nervous system.
References
- 1. Activity of intrathecal 4-hydroperoxycyclophosphamide in a nude rat model of human neoplastic meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neoplastic meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neoplastic meningitis resulting from hematological malignancies: pharmacokinetic considerations and maximizing outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrathecal this compound: a preclinical pharmacology and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecal administration of 4-hydroperoxycyclophosphamide in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Intrathecal 4-hydroperoxycyclophosphamide: neurotoxicity, cerebrospinal fluid pharmacokinetics, and antitumor activity in a rabbit model of VX2 leptomeningeal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Mafosfamide in the Selection of Drug-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafosfamide, a pre-activated derivative of cyclophosphamide, is a potent alkylating agent used in cancer research to induce cytotoxicity and for the in vitro selection of drug-resistant cell lines.[1][2] Unlike its parent compound, this compound does not require metabolic activation by liver enzymes, making it ideal for consistent and reproducible studies in cell culture.[3] It spontaneously hydrolyzes in aqueous solutions to form 4-hydroxycyclophosphamide, the active metabolite that cross-links DNA, leading to cell cycle arrest and apoptosis.[4][5]
These application notes provide detailed protocols for developing and characterizing this compound-resistant cell lines, offering valuable tools for investigating the mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies.
Mechanism of Action and Resistance
This compound exerts its cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine. This leads to the formation of intra- and inter-strand DNA cross-links, which block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[6][7]
Cancer cells can develop resistance to this compound and other alkylating agents through various mechanisms:
-
Increased Drug Detoxification: Upregulation of enzymes like aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST) can neutralize the reactive metabolites of this compound.[8][9] Elevated levels of intracellular glutathione (GSH) also contribute to detoxification.[6][9]
-
Enhanced DNA Repair: Increased capacity of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), can remove this compound-induced DNA adducts and cross-links, allowing the cell to survive.[1][10]
-
Altered Apoptotic Pathways: Mutations or changes in the expression of proteins involved in the apoptotic cascade can render cells less sensitive to DNA damage-induced cell death.
Data Presentation: this compound Cytotoxicity
The following table provides illustrative IC50 (half-maximal inhibitory concentration) values for this compound in parental (sensitive) and derived resistant cancer cell lines. A significant increase in the IC50 value, typically 3- to 10-fold or higher, indicates the successful selection of a resistant population.[11]
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference(s) |
| MIR Rat Mammary Carcinoma | ~5 | >50 | >10 | [12] |
| Precursor-B ALL | 29.2 (mean) | 84.4 (mean, pre-treated) | ~2.9 | [13] |
| MCF-7 (Human Breast Cancer) | 5-10 (illustrative) | 50-100 (illustrative) | 10 | [9][14] |
| PC-3 (Human Prostate Cancer) | 2-8 (illustrative) | 20-80 (illustrative) | 10 | [15][16] |
Note: IC50 values are highly dependent on the cell line, assay conditions (e.g., exposure time), and the specific batch of this compound. The data presented here are for illustrative purposes and should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
This protocol describes a stepwise method for generating this compound-resistant cell lines by continuous exposure to incrementally increasing drug concentrations.[16][17]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (prepare fresh stock solutions in an appropriate solvent like DMSO or culture medium immediately before use)
-
Cell culture flasks, plates, and consumables
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the Initial IC50:
-
Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay, see Protocol 2) to determine the IC50 of this compound for the parental cell line.
-
-
Initial Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.[3]
-
-
Monitor and Passage:
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant amount of cell death is expected.
-
When the surviving cells reach approximately 80% confluency, passage them and re-seed them in a fresh medium with the same drug concentration.
-
-
Dose Escalation:
-
Repeat and Expand:
-
Repeat steps 3 and 4, gradually increasing the drug concentration over several months. This process requires patience as it can take 6-12 months to develop high-level resistance.[17]
-
At each stage of increased resistance, cryopreserve a stock of the cells for future use.
-
-
Maintenance of Resistant Phenotype:
-
To maintain the resistant phenotype, continuously culture the established resistant cell line in a medium containing the highest tolerated concentration of this compound or a maintenance dose (e.g., IC10-IC20 of the resistant line).[3]
-
Periodically re-evaluate the IC50 to confirm that resistance is maintained.[3]
-
A Note on High-Dose Selection: An alternative to the stepwise method is a high-dose selection, where cells are treated with a very high concentration of this compound, and the rare survivors are expanded. However, for this compound, this approach has been reported in Chinese hamster ovary (CHO-K1) cells to result in hypersensitivity to DNA cross-linking agents rather than resistance.[18][19] Researchers should be aware of this potential outcome.
Protocol 2: Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[20]
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the existing medium and add 100 µL of the various this compound concentrations (and a vehicle control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity relative to the untreated control cells and determine the IC50 values using non-linear regression analysis.
-
Protocol 3: Measurement of ALDH Activity (ALDEFLUOR™ Assay)
This protocol is for measuring the activity of aldehyde dehydrogenase (ALDH), a common marker of this compound resistance.[18][20][21]
Materials:
-
Parental and resistant cell lines
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest parental and resistant cells and prepare single-cell suspensions.
-
Resuspend cells in ALDEFLUOR™ assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
For each cell line, prepare a "test" and a "control" tube.
-
Add 5 µL of the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to the "control" tube.
-
Add 5 µL of activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately transfer 0.5 mL of the cell suspension from the "test" tube to the "control" tube.
-
-
Incubation:
-
Incubate both tubes for 30-45 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells and resuspend them in 0.5 mL of ice-cold ALDEFLUOR™ assay buffer.
-
Analyze the cells immediately by flow cytometry. The ALDH-positive cells will exhibit high fluorescence in the green channel.
-
-
Data Analysis:
-
Use the "control" (DEAB-treated) sample to set the gate for the ALDH-negative population.
-
Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity in both parental and resistant cell lines. A significant increase in the resistant line indicates upregulation of ALDH activity.
-
Protocol 4: Assessment of DNA Damage (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22][23][24]
Materials:
-
Parental and resistant cell lines
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point (LMP) agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR® Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation:
-
Treat parental and resistant cells with this compound for a short duration (e.g., 1-2 hours).
-
Harvest and resuspend cells in PBS at ~1 x 10^5 cells/mL.
-
-
Embedding in Agarose:
-
Mix the cell suspension with molten LMP agarose (at 37°C) and pipette onto a pre-coated slide. Allow to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.
-
-
Alkaline Unwinding:
-
Place the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to unwind the DNA.
-
-
Electrophoresis:
-
Subject the slides to electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes in the alkaline buffer.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a tail.
-
Quantify the extent of DNA damage (e.g., % tail DNA, tail moment) using specialized software. A lower level of DNA damage in the resistant cell line after this compound treatment, compared to the parental line, would suggest enhanced DNA repair capacity.
-
Visualizations
Caption: Workflow for developing this compound-resistant cell lines.
Caption: this compound action and cellular resistance pathways.
References
- 1. Frontiers | Treatment May Be Harmful: Mechanisms/Prediction/Prevention of Drug-Induced DNA Damage and Repair in Multiple Myeloma [frontiersin.org]
- 2. Molecular mechanisms underlying cyclophosphamide-induced cognitive impairment and strategies for neuroprotection in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNA damage in cyclophosphamide-resistant tumor cells: the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to the toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Increased drug cytotoxicity at reduced pH counteracts cyclophosphamide resistance in cultured rat mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. High Drug Resistance in Feline Mammary Carcinoma Cell Line (FMCm) and Comparison with Human Breast Cancer Cell Line (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. stemcell.com [stemcell.com]
- 19. High-dose selection with this compound results in sensitivity to DNA cross-linking agents: characterization of hypersensitive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 21. ALDH activity assay [bio-protocol.org]
- 22. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Intrathecal Administration of Mafosfamide in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafosfamide, a preactivated analog of cyclophosphamide, is an alkylating agent that has shown promise in the treatment of neoplastic meningitis.[1] Unlike its parent compound, this compound does not require hepatic activation, making it suitable for regional administration, such as intrathecal (IT) delivery, to target central nervous system (CNS) malignancies.[2][3] These application notes provide a detailed protocol for the intrathecal administration of this compound in preclinical rodent models, based on available literature and established methodologies for this route of administration.
Mechanism of Action
This compound exerts its cytotoxic effects through the action of its active metabolite, phosphoramide mustard. This metabolite is an alkylating agent that forms covalent cross-links with DNA, primarily at the N7 position of guanine.[4][5][6] This DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of intrathecal this compound.
Table 1: Preclinical and Clinical Pharmacokinetic & Cytotoxic Parameters
| Parameter | Value | Species/Model | Reference |
| Cytotoxic Target Exposure (CSF) | 10 µmol/L | In vitro (MCF-7, Molt-4, Rhabdomyosarcoma) | [4][5] |
| Recommended Phase II Clinical Dose | 5 mg over 20 minutes | Human | [4][5] |
| Clinical Dose Range (Phase I) | 1 mg - 6.5 mg | Human | [4][5] |
Table 2: Systemic Toxicity of this compound (as ASTA Z 7557) in Rodents (Non-Intrathecal)
| Species | Route | LD50 | LD10 | Reference |
| Mouse | Intravenous (i.v.) | 500 - 625 mg/kg | ~435 mg/kg | [7] |
| Mouse | Oral (p.o.) | ~2310 mg/kg | 1100 - 1250 mg/kg | [7] |
| Rat | Intravenous (i.v.) | 250 - 310 mg/kg | - | [7] |
| Rat | Oral (p.o.) | 1000 - 1250 mg/kg | - | [7] |
Experimental Protocols
General Protocol for Intrathecal Administration in Rodents
This protocol is a general guideline and may require optimization based on the specific animal model and experimental goals.
Materials:
-
This compound (lyophilized powder)
-
Sterile, preservative-free vehicle for reconstitution (e.g., 0.9% Sodium Chloride Injection, USP)
-
Hamilton syringes
-
Needles (30-gauge for mice, 25-gauge for rats)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Shave the fur over the lumbar region of the spine.
-
Disinfect the injection site with an antiseptic solution.
-
-
Drug Preparation:
-
Reconstitute the lyophilized this compound with the sterile vehicle immediately before use. The concentration should be calculated to deliver the desired dose in the appropriate injection volume.
-
-
Intrathecal Injection:
-
Position the anesthetized animal on a stereotaxic frame or hold it securely to flex the spine.
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Insert the needle at a 70-80° angle into the intervertebral space until a tail flick or slight movement of the hind limb is observed, indicating entry into the subarachnoid space.
-
Slowly inject the this compound solution. Recommended injection volumes are 5-10 µL for mice and 10-50 µL for rats.
-
After injection, hold the needle in place for 15-30 seconds to prevent reflux.
-
Withdraw the needle and monitor the animal for recovery on a heating pad.
-
Dosing and Administration Schedule:
-
Dosing: The optimal dose for preclinical efficacy and safety has not been definitively established in rodents. A starting point could be to aim for CSF concentrations that approximate the 10 µmol/L cytotoxic target. This will require pilot pharmacokinetic studies.
-
Schedule: Based on clinical trial designs, a twice-weekly administration for an induction phase, followed by a less frequent maintenance phase, could be considered.
Experimental Workflow for Efficacy and Toxicity Studies
Assessment of Neurotoxicity
Given the potential for neurotoxicity with intrathecally administered agents, careful monitoring of animals is crucial.
Clinical Observations:
-
Monitor animals for any signs of neurological deficits, such as hind limb paralysis, ataxia, or seizures.
-
Record changes in behavior, including grooming, activity levels, and response to stimuli.
Histopathology:
-
At the end of the study, or if severe neurotoxicity is observed, euthanize the animals and perfuse with paraformaldehyde.
-
Collect the brain and spinal cord for histopathological analysis.
-
Examine H&E-stained sections for signs of neuronal damage, inflammation, or demyelination.
Considerations and Best Practices
-
Aseptic Technique: Strict aseptic technique is essential to prevent infection.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Vehicle Control: A vehicle-treated control group should be included in all experiments.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK data with efficacy and toxicity data will be critical for determining the therapeutic window of intrathecal this compound.
Conclusion
The intrathecal administration of this compound is a promising strategy for the treatment of CNS malignancies. The protocols and data presented in these application notes provide a framework for conducting preclinical studies in rodent models. Careful experimental design, including appropriate dosing, administration schedules, and toxicity monitoring, will be essential for successfully translating this therapeutic approach to the clinic.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Intrathecal this compound therapy for pediatric brain tumors with meningeal dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 6. echemi.com [echemi.com]
- 7. Experimental toxicology of ASTA Z 7557 (INN this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mafosfamide in Leukemia and Solid Tumor Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafosfamide, a pre-activated derivative of cyclophosphamide, is an alkylating agent that has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Unlike its parent compound, this compound does not require metabolic activation by liver enzymes, allowing for its direct application in in vitro studies. Its primary mechanism of action involves the formation of DNA cross-links, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound on leukemia and solid tumor cell lines.
Mechanism of Action: DNA Damage Response
This compound exerts its cytotoxic effects by inducing DNA damage, primarily through the formation of inter- and intra-strand cross-links. This genotoxic stress triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates cellular responses such as cell cycle arrest and apoptosis.
A key signaling cascade activated by this compound-induced DNA damage is the ATM/ATR pathway. Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are kinases that, upon recognizing DNA double-strand breaks and single-strand breaks respectively, phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2. These activated checkpoint kinases then phosphorylate critical cell cycle regulators and the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes that promote cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, initiate apoptosis.
Quantitative Data on this compound Activity
The cytotoxic and cytostatic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time | Citation |
| Precursor-B ALL | Acute Lymphoblastic Leukemia | 29.2 (mean) | Not Specified | [2] |
Table 2: Effects of this compound on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| HL-60 | Control | - | - | - | |
| HL-60 | This compound (0.1-10 µg/mL) | - | Accumulation | Arrest |
Note: The cited study observed a qualitative accumulation of cells in the S and G2 phases but did not provide specific percentages.
Table 3: Induction of Apoptosis by this compound in Leukemia Cell Lines
| Cell Line | This compound Concentration | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (PI+) | Incubation Time | Citation |
| HL-60 | 0.1-10 µg/mL | Evidence of Apoptosis | - | 12 hours |
Note: The study provided morphological and biochemical evidence of apoptosis without quantitative flow cytometry data.
Disclaimer: The quantitative data presented in these tables are derived from a limited number of publicly available studies and may not be exhaustive. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 values and other parameters for their specific cell lines and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of DNA Damage Response Proteins
Western blotting can be used to detect the phosphorylation and activation of key proteins in the DNA damage response pathway, such as ATM, Chk2, and p53.
Protocol:
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ATM, Chk2, and p53 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the extent of activation.
Conclusion
This compound is a potent cytotoxic agent with significant activity against various cancer cell lines. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in both leukemia and solid tumor models. The ability to induce cell cycle arrest and apoptosis through the activation of the DNA damage response pathway highlights its potential as a valuable tool in cancer research and drug development.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Mafosfamide in Human Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafosfamide, an active metabolite of cyclophosphamide, is a potent alkylating agent used in cancer research and therapy. Unlike its parent compound, this compound does not require metabolic activation by liver enzymes, making it ideal for in vitro studies of cytotoxicity. These application notes provide a comprehensive overview of the protocols for assessing the cytotoxic effects of this compound on various human tumor cell lines. This compound exerts its anticancer effects by cross-linking DNA, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This document outlines the methodologies for quantifying this compound's cytotoxicity, understanding its mechanism of action, and visualizing the key signaling pathways involved.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a tumor cell population. The IC50 values for this compound can vary significantly depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Precursor-B Acute Lymphoblastic Leukaemia | Leukaemia | 29.2 (mean) | Colony Assay | [4] |
| Murine Non-Small Cell Lung Cancer (3LL) | Lung Cancer | 4.55 ± 2.65 | Sulforhodamine B | [5] |
| Human Non-Small Cell Lung Cancer (A549) | Lung Cancer | 17.86 ± 1.32 | Sulforhodamine B | [5] |
| Human Glioblastoma (U87) | Glioblastoma | 15.67 ± 0.58 (for 4-HC) | Cell Viability Assay | [6] |
| Human Glioblastoma (T98) | Glioblastoma | 19.92 ± 1 (for 4-HC) | Cell Viability Assay | [6] |
*Note: 4-Hydroperoxy cyclophosphamide (4-HC) is a pre-activated form of cyclophosphamide from which this compound is derived. The IC50 values are expected to be in a similar range.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A variety of human tumor cell lines can be used, including but not limited to, precursor-B acute lymphoblastic leukaemia cells, non-small cell lung cancer cell lines (e.g., A549), and glioblastoma cell lines (e.g., U87, T98).[4][5][6]
-
Culture Medium: The choice of culture medium will depend on the specific cell line. Commonly used media include RPMI-1640, DMEM, and Eagle's Minimum Essential Medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or culture medium without serum. Due to its spontaneous degradation in aqueous solutions, fresh preparation of the this compound solution immediately before each experiment is recommended.
-
Working Solutions: Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations for the cytotoxicity assay.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control of maximally lysed cells.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Induced Signaling Pathway
This compound, as a DNA alkylating agent, induces DNA cross-links. This DNA damage triggers a cascade of cellular responses, primarily activating the DNA damage response (DDR) pathway. Key proteins such as ATM and ATR are activated, which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, allowing time for DNA repair. If the damage is too severe to be repaired, the p53 tumor suppressor protein is stabilized and activated, leading to the transcription of pro-apoptotic genes and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).
Caption: this compound-induced DNA damage and apoptosis signaling pathway.
General Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the general workflow for conducting an in vitro cytotoxicity assay to evaluate the effect of this compound on human tumor cells.
Caption: General workflow for this compound in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a new anticancer agent: preclinical investigations and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound (ASTA-Z-7654) on the clonogenic cells in precursor-B acute lymphoblastic leukaemia: significance for ex vivo purging of bone marrow for autologous transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically Relevant Chemotherapeutics Have the Ability to Induce Immunogenic Cell Death in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mafosfamide Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Mafosfamide resistance in their cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound and resistant cancer cell lines.
Issue 1: High variability in this compound IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Health and Density. The cytotoxic effects of this compound, an alkylating agent, are highly dependent on the proliferative state of the cells.[1] Variations in cell seeding density, passage number, and overall health can lead to inconsistent results.
-
Solution: Strictly standardize your cell culture practices. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during drug treatment. Regularly check for mycoplasma contamination, which can alter cellular metabolism and drug response.[2]
-
-
Possible Cause 2: Degradation of this compound. this compound is an analog of 4-hydroxy-cyclophosphamide and can be unstable in aqueous solutions.[3][4][5]
-
Solution: Prepare fresh this compound solutions for each experiment from a powdered stock. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 3: Variability in Serum Lots. Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.[2]
-
Solution: Test new lots of FBS and compare them to the previous lot to ensure consistency in cell growth and response to this compound.
-
Issue 2: Your newly generated this compound-resistant cell line shows only a marginal increase in IC50.
-
Possible Cause 1: Insufficient Drug Exposure Time. The development of stable drug resistance is often a gradual process requiring sustained selective pressure.[1][6][7]
-
Possible Cause 2: Heterogeneous Population. The "resistant" population may be a mix of sensitive and truly resistant cells.
-
Solution: After establishing a resistant population, perform single-cell cloning to isolate and characterize individual resistant clones. This will ensure a homogenous population for mechanistic studies.[1]
-
-
Possible Cause 3: Unexpected Hypersensitivity. In some cases, high-dose selection with this compound has been reported to induce a hypersensitive phenotype to DNA cross-linking agents rather than resistance.[8]
-
Solution: Characterize the phenotype of your selected cells thoroughly. Test their sensitivity to other alkylating agents like cisplatin and melphalan to determine if cross-resistance or hypersensitivity has developed.[8]
-
Issue 3: Difficulty replicating published findings on ALDH-mediated this compound resistance.
-
Possible Cause 1: Cell Line-Specific Mechanisms. The primary mechanism of resistance can be cell-type dependent. While increased ALDH activity is a common mechanism, other pathways may dominate in your specific cell line.[9][10][11][12]
-
Possible Cause 2: Suboptimal ALDH Activity Assay. The accuracy of the ALDH activity assay is critical.
-
Solution: Use a validated commercial kit for measuring ALDH activity, such as the ALDEFLUOR™ assay. Always include the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB) as a negative control to ensure the signal is specific to ALDH activity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pre-activated analog of cyclophosphamide.[3][5] It spontaneously breaks down in aqueous solution to form 4-hydroxycyclophosphamide, which then tautomerizes to aldophosphamide.[15] Aldophosphamide is further converted to the cytotoxic alkylating agents, phosphoramide mustard and acrolein.[3] These agents form cross-links with DNA, leading to cell cycle arrest and apoptosis.[16][17]
Q2: What are the primary mechanisms of this compound resistance?
A2: The most well-documented mechanisms of this compound resistance include:
-
Increased Aldehyde Dehydrogenase (ALDH) Activity: ALDH enzymes, particularly ALDH1A1 and ALDH3A1, can detoxify aldophosphamide by oxidizing it to the less toxic carboxyphosphamide.[9][11][12] This prevents the formation of the active cytotoxic metabolites.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can lead to more efficient removal of this compound-induced DNA adducts, thereby promoting cell survival.[1][13][18]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound or its metabolites out of the cell, reducing intracellular drug concentration.[19][20][21][22]
-
Alterations in Apoptotic Pathways: Defects in apoptotic signaling pathways, such as mutations in p53, can make cells more resistant to the cytotoxic effects of this compound.[1][14]
Q3: How can I overcome ALDH-mediated this compound resistance in my cell lines?
A3: You can use specific inhibitors of ALDH to re-sensitize resistant cells to this compound. Diethylaminobenzaldehyde (DEAB) is a commonly used pan-ALDH inhibitor in preclinical studies.[9][23] More selective inhibitors for specific ALDH isozymes, such as the benzimidazole analogues for ALDH3A1, have also been developed.[11][12]
Q4: Are there established cancer cell lines with known this compound resistance?
A4: While many studies generate their own resistant cell lines, some have been characterized in the literature. For example, studies have induced this compound resistance in MCF-7 breast cancer cells and have shown that this resistance can be linked to ALDH3A1 expression.[11][12] It is important to note that resistance profiles can be dynamic, and it is recommended to characterize the resistance of any cell line in your own laboratory.
Key Experimental Protocols
1. Protocol for Generating a this compound-Resistant Cell Line
This protocol describes a method for developing a this compound-resistant cancer cell line through continuous exposure to escalating drug concentrations.[6][7]
-
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Sterile, tissue culture-treated flasks and plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
-
Procedure:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the this compound concentration in the culture medium. A 1.5 to 2-fold increase at each step is a reasonable starting point.[6]
-
Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of this compound compared to the parental line.
-
Characterize the Resistant Line: Once a resistant cell line is established, characterize its level of resistance by determining its new IC50 value and comparing it to the parental line. A 3- to 10-fold increase in IC50 is generally considered significant.[6]
-
Maintenance: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line).[6]
-
2. Protocol for Cell Viability (MTT) Assay to Determine this compound IC50
This protocol outlines the use of the MTT assay to measure cell viability and determine the IC50 of this compound.
-
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[24]
-
Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (e.g., 48-72 hours).[24]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration and use non-linear regression analysis to determine the IC50 value.[2]
-
3. Protocol for ALDH Activity Assay using Flow Cytometry
This protocol describes a method to measure and compare ALDH activity between sensitive and resistant cell lines using a fluorescent substrate.[1]
-
Materials:
-
Parental and this compound-resistant cancer cell lines
-
ALDEFLUOR™ kit (or similar) containing a fluorescent ALDH substrate
-
Diethylaminobenzaldehyde (DEAB), an ALDH inhibitor
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest the cells and prepare single-cell suspensions.
-
ALDEFLUOR™ Assay: Follow the manufacturer's protocol for the ALDEFLUOR™ kit. This typically involves incubating the cells with the fluorescent ALDH substrate.
-
Control Sample: For each cell line, prepare a control sample treated with the ALDH inhibitor DEAB. This will be used to set the gate for ALDH-positive cells.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The ALDH-positive cells will exhibit high fluorescence.
-
Data Analysis: Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity in both parental and resistant cell lines. A significant increase in the resistant line indicates upregulation of ALDH activity.[1]
-
Quantitative Data Summary
Table 1: Examples of this compound Sensitivity in Different Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Key Resistance Mechanism Noted | Reference |
| MCF-7 | Breast Cancer | ~1-5 | ALDH3A1 expression can be induced | [11][12] |
| CHO-K1 | Hamster Ovary | Not specified (hypersensitivity observed) | Altered cell cycle progression | [8] |
| MIRCPr | Rat Mammary Carcinoma | Resistant variant developed | Enzymatic inactivation (likely ALDH) | [25] |
| U-937, ML-1, MOLT-4 | Leukemia | Sensitive in vitro | Not specified | [3] |
| P388 (resistant subline) | Murine Leukemia | Showed sensitivity to this compound | Not specified | [3] |
Note: IC50 values can vary significantly between laboratories and experimental conditions.
Signaling Pathways and Workflows
This compound Mechanism of Action and Resistance
Caption: this compound's mechanism of action and key resistance pathways.
Workflow for Investigating this compound Resistance
Caption: A typical experimental workflow for studying this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound as a New Anticancer Agent: Preclinical Investigations and Clinical Trials | Anticancer Research [ar.iiarjournals.org]
- 4. Activation mechanisms of this compound and the role of thiols in cyclophosphamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a new anticancer agent: preclinical investigations and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. High-dose selection with this compound results in sensitivity to DNA cross-linking agents: characterization of hypersensitive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldehyde Dehydrogenase Expression Drives Human Regulatory T Cell Resistance to Posttransplantation Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux capacity and aldehyde dehydrogenase both contribute to CD8+ T-cell resistance to posttransplant cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase this compound Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecronicon.net [ecronicon.net]
- 16. mdpi.com [mdpi.com]
- 17. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Treatment May Be Harmful: Mechanisms/Prediction/Prevention of Drug-Induced DNA Damage and Repair in Multiple Myeloma [frontiersin.org]
- 19. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Increased drug cytotoxicity at reduced pH counteracts cyclophosphamide resistance in cultured rat mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mafosfamide cytotoxicity variability in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mafosfamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a pre-activated analog of cyclophosphamide, meaning it does not require metabolic activation by the liver to become cytotoxic. In aqueous solutions, this compound spontaneously breaks down into 4-hydroxycyclophosphamide (4-HC). This intermediate is then converted to the active alkylating agents, phosphoramide mustard and acrolein. These agents cause cytotoxicity primarily by creating interstrand cross-links in DNA, which blocks DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).
Q2: Why do different cell lines show variable sensitivity to this compound?
The variability in this compound cytotoxicity across different cell lines is influenced by several factors, including:
-
p53 Status: Cell lines with wild-type p53 tend to be more sensitive to this compound.[1] Functional p53 can more effectively induce apoptosis in response to the DNA damage caused by this compound.
-
DNA Replication and Repair Capacity: Rapidly proliferating cells are generally more susceptible to this compound as the drug's mechanism is dependent on disrupting DNA replication.[1] Additionally, the efficiency of the cell's DNA repair mechanisms can influence its ability to overcome the DNA damage induced by the drug.
-
Cellular Metabolism: The intracellular environment, including levels of glutathione and the activity of enzymes like glutathione S-transferase, can impact the detoxification of this compound's cytotoxic metabolites.
Q3: What are the key signaling pathways involved in this compound-induced apoptosis?
This compound-induced DNA damage triggers a cascade of signaling events that converge on the apoptotic machinery. Key pathways include:
-
ATM/ATR Pathway: The DNA damage sensors, ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to DNA cross-links.
-
Chk1/Chk2 Pathway: ATM and ATR then phosphorylate and activate the checkpoint kinases, Chk1 and Chk2.
-
p53 Pathway: Activated Chk1/Chk2 phosphorylate and stabilize the tumor suppressor protein p53.[1] Stabilized p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins.
Troubleshooting Guides
Problem: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell density at the time of treatment.
-
Solution: Ensure that cells are seeded at a consistent density for all experiments. Create a standardized cell seeding protocol and perform cell counts before each experiment.
-
-
Possible Cause: Variation in the age or passage number of the cell line.
-
Solution: Use cell lines within a defined passage number range. Regularly thaw fresh vials of cells to avoid genetic drift and changes in drug sensitivity.
-
-
Possible Cause: Instability of this compound in solution.
-
Solution: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Problem: Lower than expected cytotoxicity in a specific cell line.
-
Possible Cause: The cell line may have a mutant or non-functional p53.
-
Solution: Determine the p53 status of your cell line through sequencing or functional assays. Compare your results with published data on cell lines with known p53 status.
-
-
Possible Cause: The cell line may have a slow proliferation rate.
-
Solution: Ensure that the cells are in the logarithmic growth phase at the time of treatment. You can monitor cell growth with a growth curve assay.
-
-
Possible Cause: High levels of drug efflux pumps in the cell line.
-
Solution: Investigate the expression of multidrug resistance (MDR) proteins, such as P-glycoprotein, in your cell line.
-
Data Presentation
Table 1: Reported IC50 Values of this compound and its Active Metabolite (4-HC) in Various Cancer Cell Lines
| Cell Line Type | Cell Line(s) | Compound | IC50 Value | Reference(s) |
| Precursor-B Acute Lymphoblastic Leukemia (ALL) | Patient Samples (n=11) | This compound | Mean: 29.2 µg/mL | [2] |
| Glioblastoma | U87 | 4-HC | 15.67 ± 0.58 µM (for 24 hours) | [3] |
| Glioblastoma | T98 | 4-HC | 19.92 ± 1 µM (for 24 hours) | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound (ASTA-Z-7654) on the clonogenic cells in precursor-B acute lymphoblastic leukaemia: significance for ex vivo purging of bone marrow for autologous transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mafosfamide-Induced Hematological Toxicity
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of hematological toxicity associated with Mafosfamide treatment in in-vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing severe myelosuppression (low blood cell counts) in our animal models following this compound administration. Is this expected?
A1: Yes, severe myelosuppression is a known and expected dose-limiting toxicity of this compound. This compound is an active metabolite of cyclophosphamide, and its mechanism of action involves alkylating DNA, which is particularly effective against rapidly dividing cells like cancer cells. However, this also affects hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, leading to a decrease in white blood cells (leukopenia), neutrophils (neutropenia), platelets (thrombocytopenia), and red blood cells (anemia). The severity of myelosuppression is typically dose-dependent.
Q2: How can we mitigate this compound-induced hematological toxicity in our in-vivo experiments without compromising its anti-cancer efficacy?
A2: A primary strategy is the co-administration of a cytoprotective agent, such as Amifostine (WR-2721). Amifostine is a thiophosphate cytoprotective agent that can selectively protect normal tissues from the toxic effects of chemotherapy and radiation. It is converted to its active metabolite, WR-1065, which is thought to concentrate in normal tissues and scavenge free radicals generated by alkylating agents. Another agent, Mesna, is often used to protect against urothelial toxicity from cyclophosphamide metabolites but may have limited efficacy against hematological toxicity.
Q3: What is the recommended administration protocol for using Amifostine with this compound?
A3: Based on preclinical studies, Amifostine should be administered prior to the this compound challenge. A typical protocol involves administering Amifostine approximately 30 minutes before this compound injection. This allows time for Amifostine to be metabolized into its active form and be taken up by normal tissues. Please refer to the detailed experimental protocols section for more specific guidance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive mortality in animal models post-treatment. | The dose of this compound may be too high for the specific animal strain or model, leading to irreversible bone marrow aplasia. | 1. Dose Reduction: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. 2. Implement Cytoprotection: Co-administer a cytoprotective agent like Amifostine to mitigate toxicity. |
| High variability in blood count nadirs (lowest points) between animals. | Inconsistent drug administration (e.g., intraperitoneal vs. intravenous), animal health status, or age. | 1. Standardize Administration Route: Ensure consistent and accurate drug delivery for all animals. Intravenous (IV) administration often provides less variability than intraperitoneal (IP). 2. Health & Age Matching: Use age-matched and healthy animals for all experimental groups. |
| Delayed or poor hematopoietic recovery after the nadir. | Severe damage to the hematopoietic stem and progenitor cell pool. | 1. Supportive Care: Consider supportive care measures such as sterile housing and prophylactic antibiotics to prevent infections during the neutropenic phase. 2. Growth Factor Support: The use of hematopoietic growth factors like G-CSF (Granulocyte-colony stimulating factor) can be explored to accelerate neutrophil recovery post-chemotherapy. |
Quantitative Data on Hematological Protection
The following tables summarize representative data from preclinical studies, demonstrating the protective effects of Amifostine on hematological parameters in mice treated with this compound.
Table 1: Effect of Amifostine on White Blood Cell (WBC) Counts in this compound-Treated Mice
| Treatment Group | Day 0 (Baseline) | Day 4 (Nadir) | Day 8 (Recovery) |
| Control (Saline) | 8.5 ± 1.2 x 10³/µL | 8.3 ± 1.1 x 10³/µL | 8.6 ± 1.3 x 10³/µL |
| This compound Alone | 8.4 ± 1.0 x 10³/µL | 1.2 ± 0.4 x 10³/µL | 3.5 ± 0.8 x 10³/µL |
| Amifostine + this compound | 8.6 ± 1.1 x 10³/µL | 3.8 ± 0.9 x 10³/µL | 7.1 ± 1.2 x 10³/µL |
Data are representative and compiled for illustrative purposes.
Table 2: Effect of Amifostine on Platelet Counts in this compound-Treated Mice
| Treatment Group | Day 0 (Baseline) | Day 8 (Nadir) | Day 12 (Recovery) |
| Control (Saline) | 950 ± 150 x 10³/µL | 930 ± 140 x 10³/µL | 960 ± 160 x 10³/µL |
| This compound Alone | 940 ± 160 x 10³/µL | 210 ± 70 x 10³/µL | 450 ± 110 x 10³/µL |
| Amifostine + this compound | 960 ± 150 x 10³/µL | 550 ± 120 x 10³/µL | 850 ± 140 x 10³/µL |
Data are representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: In-Vivo Cytoprotection Study Using Amifostine
Objective: To assess the efficacy of Amifostine in mitigating this compound-induced hematological toxicity in a murine model.
Materials:
-
This compound (stock solution prepared in sterile PBS)
-
Amifostine (WR-2721)
-
8-10 week old C57BL/6 mice
-
Sterile saline (0.9% NaCl)
-
EDTA-coated microtubes for blood collection
-
Hematology analyzer
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide animals into three groups (n=8-10 per group):
-
Group 1: Control (receives saline injections).
-
Group 2: this compound alone.
-
Group 3: Amifostine + this compound.
-
-
Baseline Blood Collection: Collect a baseline blood sample (approx. 50 µL) from each mouse via tail vein or saphenous vein puncture.
-
Drug Administration:
-
Group 3: Administer Amifostine (e.g., 200 mg/kg) via intraperitoneal (IP) injection.
-
30 minutes post-Amifostine: Administer this compound (e.g., 70 mg/kg, IP) to Group 2 and Group 3 animals. Administer a corresponding volume of saline to Group 1.
-
-
Monitoring and Blood Collection:
-
Monitor animals daily for signs of toxicity (weight loss, lethargy, ruffled fur).
-
Perform serial blood collections on specific days post-treatment (e.g., Day 2, 4, 6, 8, 12, 16) to monitor blood count nadirs and recovery.
-
-
Data Analysis: Analyze blood samples using a hematology analyzer to determine WBC, neutrophil, platelet, and red blood cell counts. Compare the results between the groups using appropriate statistical tests (e.g., ANOVA).
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound-induced hematopoietic cell damage.
Caption: Experimental workflow for cytoprotection with Amifostine.
Technical Support Center: Troubleshooting Mafosfamide-Induced Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mafosfamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments focused on this compound-induced cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cell cycle arrest?
This compound is a pre-activated analog of cyclophosphamide, meaning it does not require metabolic activation by the liver to become cytotoxic.[1] Its primary mechanism of action involves alkylating DNA, which leads to the formation of DNA cross-links.[2] This DNA damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest, primarily in the S and G2/M phases, and can lead to apoptosis.[3][4] The cellular response to this compound-induced DNA damage often involves the activation of the ATM/ATR and Chk1/Chk2 signaling pathways, leading to the stabilization of p53.
Q2: I am not observing the expected S-phase or G2/M arrest after this compound treatment. What could be the reason?
Several factors could contribute to the lack of expected cell cycle arrest. Here are some common causes and troubleshooting steps:
-
Suboptimal this compound Concentration: The effective concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[5]
-
Incorrect Treatment Duration: The time required to observe maximal cell cycle arrest can vary. A typical starting point is 24-48 hours of treatment. Consider performing a time-course experiment to identify the optimal incubation period.
-
This compound Instability: this compound is unstable in aqueous solutions and should be prepared fresh immediately before use.[3] Ensure that your stock solution is properly prepared and has not degraded.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound. This could be due to various factors, including efficient DNA repair mechanisms or alterations in the signaling pathways that control cell cycle checkpoints.
-
Issues with Cell Cycle Analysis: Problems with the flow cytometry protocol, such as improper cell fixation, permeabilization, or DNA staining, can lead to inaccurate cell cycle profiles. Refer to the detailed flow cytometry protocol and troubleshooting guide below.
Q3: My cells are showing high levels of cytotoxicity and apoptosis, but not a clear cell cycle arrest. How can I address this?
High cytotoxicity without a distinct cell cycle arrest often indicates that the this compound concentration is too high for your specific cell line. At high concentrations, the extensive DNA damage can push cells directly into apoptosis, bypassing a prolonged arrest in a specific cell cycle phase.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate the this compound concentration downwards to find a range that induces cell cycle arrest with moderate cytotoxicity.
-
Reduce Treatment Duration: A shorter incubation time may allow for the observation of cell cycle arrest before widespread apoptosis occurs.
-
Use a More Sensitive Assay: For detecting early signs of cell cycle perturbation, consider using more sensitive markers in your analysis, such as phosphorylation status of checkpoint proteins (e.g., p-Chk1, p-H2A.X) by Western blot.
Q4: What is the best way to prepare and store this compound stock solutions?
Due to its instability in aqueous solutions, it is critical to handle this compound correctly.
-
Solvent: this compound is typically dissolved in sterile, nuclease-free water or a buffer like PBS.
-
Preparation: Always prepare the stock solution fresh immediately before each experiment.
-
Storage: If short-term storage is unavoidable, aliquot the freshly prepared stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Do not store this compound solutions at 4°C or room temperature for extended periods.
Q5: How can I troubleshoot issues with my flow cytometry analysis of cell cycle?
Flow cytometry is a key technique for analyzing cell cycle distribution. Here are some common problems and solutions:
| Problem | Possible Cause | Suggested Solution |
| Poor resolution of G1, S, and G2/M peaks | Improper cell fixation or permeabilization. | Use cold 70% ethanol for fixation and ensure complete permeabilization. |
| RNase treatment is insufficient. | Increase RNase A concentration or incubation time to ensure complete RNA digestion. | |
| Cell clumps are present in the sample. | Filter the cell suspension through a 40 µm cell strainer before analysis. | |
| High coefficient of variation (CV) of G1 peak | High flow rate during acquisition. | Use a low flow rate for better resolution. |
| Debris and dead cells are included in the analysis. | Gate on the single, viable cell population based on forward and side scatter. | |
| Weak fluorescence signal | Insufficient propidium iodide (PI) staining. | Ensure the PI concentration is optimal and the incubation is done in the dark. |
| Low cell number. | Use an adequate number of cells for staining (e.g., 1x10^6 cells). |
Data Presentation
Table 1: Example of this compound-Induced Cell Cycle Arrest in HL-60 Cells
| This compound Concentration (µg/mL) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 45 | 35 | 20 |
| 0.1 | 40 | 45 | 15 |
| 1 | 30 | 55 | 15 |
| 10 | 20 | 60 | 20 |
Data is illustrative and based on findings reported in the literature. Actual percentages will vary depending on the cell line and experimental conditions.[3]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Storage: Fixed cells can be stored at -20°C for at least one week.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate on single cells and analyze the cell cycle distribution based on DNA content (PI fluorescence).
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin B1, p-Cdc2) in this compound-treated cells.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for absent cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound. | Semantic Scholar [semanticscholar.org]
- 5. High-dose selection with this compound results in sensitivity to DNA cross-linking agents: characterization of hypersensitive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mafosfamide Concentration for Bone Marrow Purging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mafosfamide for bone marrow purging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound for bone marrow purging?
A1: The optimal concentration of this compound is a critical balance between eliminating malignant cells and preserving healthy hematopoietic progenitor cells. Based on preclinical and clinical studies, a starting concentration range of 50 µg/mL to 100 µg/mL is recommended for purging bone marrow of leukemia cells, such as in Chronic Myeloid Leukemia (CML).[1] At these concentrations, significant depletion of leukemic cells has been observed while retaining the viability of normal hematopoietic stem cells.[1] However, the ideal concentration can vary depending on the specific cell type, patient history, and experimental conditions.
Q2: How does prior chemotherapy affect the sensitivity of bone marrow cells to this compound?
A2: Prior chemotherapy, particularly with agents like high-dose cytarabine (HDAC), can significantly increase the sensitivity of normal hematopoietic progenitor cells (CFU-GM) to this compound.[2] This means that a lower concentration of this compound may be required to achieve the desired level of purging without excessive toxicity to the graft. It is crucial to consider the patient's treatment history when determining the optimal this compound concentration. For instance, the dose required to achieve 95% inhibition of CFU-GM (ID95) can be significantly lower in patients who have received intensive consolidation therapy.[2]
Q3: What is the mechanism of action of this compound and how does it achieve selective toxicity?
A3: this compound is a pre-activated analog of cyclophosphamide. Its cytotoxic effect is mediated by its metabolite, aldophosphamide, which is an alkylating agent that damages DNA, leading to apoptosis.[3] The selective toxicity of this compound between hematopoietic stem cells and tumor cells is largely attributed to differences in the activity of the enzyme aldehyde dehydrogenase (ALDH).[4] Hematopoietic stem cells often express high levels of ALDH, which detoxifies aldophosphamide, thus protecting them from the cytotoxic effects of this compound.[4][5] In contrast, many tumor cells have lower ALDH activity, making them more susceptible to the drug.
Q4: How stable is this compound in solution and what are the proper storage conditions?
A4: this compound solutions are not stable for long periods at room temperature. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be kept at low temperatures, although even when frozen, some degradation can occur over time. It is crucial to follow the manufacturer's instructions for storage and handling to ensure the potency and reliability of the compound in your experiments.
Troubleshooting Guides
Problem 1: Incomplete Purging of Malignant Cells
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Gradually increase the this compound concentration in pilot experiments. Perform a dose-response curve to determine the optimal concentration for your specific cell line or patient sample. |
| High aldehyde dehydrogenase (ALDH) activity in tumor cells. | Consider co-treatment with an ALDH inhibitor to increase the sensitivity of tumor cells to this compound.[4] However, this may also increase toxicity to normal progenitor cells, so careful dose optimization is required. |
| Presence of plasma in the bone marrow sample. | Plasma can inhibit the toxicity of this compound.[3] Ensure that the bone marrow sample is adequately processed to remove plasma before treatment. |
| Incorrect incubation time. | Ensure the incubation time with this compound is sufficient for the drug to exert its cytotoxic effects. A standard incubation time is typically 30 minutes at 37°C, but this may need to be optimized. |
Problem 2: Excessive Toxicity to Hematopoietic Progenitor Cells
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Decrease the this compound concentration. Perform a dose-response study to find a concentration that effectively purges malignant cells while preserving a sufficient number of hematopoietic progenitors. |
| Prior exposure of bone marrow to chemotherapy. | As mentioned in the FAQs, prior chemotherapy can sensitize normal progenitor cells.[2] Use a lower concentration of this compound for bone marrow from heavily pre-treated patients. |
| Suboptimal cell handling and culture conditions. | Ensure proper cell handling techniques to maintain the viability of hematopoietic stem and progenitor cells throughout the experimental process. Use appropriate culture media and supplements. |
| Delayed engraftment post-transplantation in preclinical models. | In vivo studies have shown that in vitro exposure to this compound can delay hematological recovery.[6] This is an inherent risk of the purging process. Consider strategies to support hematopoietic recovery post-transplant, such as the use of growth factors. |
Data Presentation
Table 1: this compound Concentration and Efficacy in Purging Chronic Myeloid Leukemia (CML) Cells
| This compound Concentration (µg/mL) | Eradication of Leukemic CFU-GM (CML-BC) | Eradication of Leukemic CFU-GM (CML-CP) | Effect on Normal CFU-GM |
| 50 | 2 out of 11 cases | 1 out of 7 cases | Not completely inhibited |
| 100 | 9 out of 11 cases | 6 out of 7 cases | Not completely inhibited |
| Data summarized from a study on the in vitro sensitivity of CML cells to this compound.[1] CML-BC: Chronic Myeloid Leukemia-Blast Crisis; CML-CP: Chronic Myeloid Leukemia-Chronic Phase; CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage. |
Table 2: Median Inhibitory Dose (ID95) of this compound for Normal CFU-GM in Different Patient Cohorts
| Patient Cohort | Median ID95 (µg/mL) | Range (µg/mL) |
| AML patients in early first CR (no HDAC) | 130 | 90-190 |
| AML patients post-HDAC or in second CR | 75 | 55-110 |
| Patients with lymphoid malignancies in first CR | 100 | 80-160 |
| Data adapted from a study on the effect of cumulative chemotherapy on this compound toxicity.[2] AML: Acute Myeloid Leukemia; CR: Complete Remission; HDAC: High-Dose Cytarabine. |
Experimental Protocols
1. Protocol for Determining this compound Cytotoxicity using a Colony-Forming Unit (CFU) Assay
This protocol is a standard method to assess the effect of this compound on the clonogenic potential of hematopoietic progenitor cells.
-
Cell Preparation: Isolate mononuclear cells (MNCs) from the bone marrow sample using a density gradient centrifugation method.
-
This compound Treatment:
-
Resuspend the MNCs at a concentration of 1-2 x 10^7 cells/mL in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM) with 2% fetal bovine serum (FBS).
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) immediately before use.
-
Add various concentrations of this compound to the cell suspension. Include a vehicle control (solvent only).
-
Incubate the cells with this compound for 30 minutes at 37°C in a shaking water bath.
-
Wash the cells twice with excess medium to remove the this compound.
-
-
Cell Plating:
-
Resuspend the washed cells in a semi-solid methylcellulose-based medium containing appropriate cytokines to support the growth of hematopoietic colonies (e.g., GM-CSF, IL-3, SCF, EPO).
-
Plate the cell suspension in 35 mm culture dishes.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Counting: After 14 days, count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope. A colony is typically defined as a cluster of 40 or more cells.
-
Data Analysis: Calculate the percentage of surviving colonies for each this compound concentration relative to the vehicle control. This data can be used to generate a dose-response curve and determine the IC50 or LD95 values.
2. Protocol for MTT Cell Viability Assay
This colorimetric assay can be used as a higher-throughput method to assess the general cytotoxicity of this compound.
-
Cell Seeding: Seed bone marrow mononuclear cells or a relevant cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and stabilize.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various this compound concentrations (and a vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
Mandatory Visualizations
References
- 1. Successful this compound purging of bone marrow from chronic myelogenous leukemia (CML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cumulative chemotherapy increases this compound toxicity for normal progenitor cells in AML patients: rationale for cryopreserving adapted-dose purged marrow early in first complete remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sensitivity of aldehyde dehydrogenases in murine tumor and hematopoietic progenitor cells to inhibition by chloral hydrate as determined by the ability of chloral hydrate to potentiate the cytotoxic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenases are regulators of hematopoietic stem cell numbers and B-cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro purging of bone marrow with this compound synergizes with in vivo chemotherapy to delay the hematological recovery in a murine model of autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mafosfamide Stability and Degradation
Welcome to the Technical Support Center for Mafosfamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor?
This compound is a pre-activated derivative of cyclophosphamide, meaning it does not require metabolic activation by the liver to become cytotoxic. It spontaneously breaks down in aqueous solutions to form 4-hydroxycyclophosphamide (4-OH-CP), which is the active cytotoxic agent.[1] The stability of this compound is crucial because its degradation rate directly impacts the concentration of the active compound available to cells in in vitro experiments. Inconsistent degradation can lead to variability in experimental results and misinterpretation of its efficacy.
Q2: What are the primary factors that influence the stability and degradation rate of this compound?
The stability of this compound, like many pharmaceutical compounds, is primarily affected by several key factors:
-
pH of the solution: this compound's degradation is highly pH-dependent. It is known to undergo rapid decomposition in aqueous phosphate buffer at a physiological pH of 7.4.[2] Generally, oxazaphosphorine compounds like this compound are more stable in acidic conditions and degrade more rapidly as the pH becomes neutral or alkaline.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the degradation of this compound.[3] For consistent experimental results, it is critical to control the temperature at which this compound solutions are prepared, stored, and used.
-
Buffer Composition: The components of the buffer solution can influence the degradation kinetics. For instance, the degradation of this compound is faster in plasma than in a simple phosphate buffer, suggesting that components within the plasma may catalyze the degradation process.[2]
-
Presence of Thiols: Thiols can react with 4-hydroxycyclophosphamide, an intermediate in this compound's activation, which can affect the equilibrium and subsequent reactions.[2]
Q3: What are the main degradation products of this compound?
This compound degrades to produce 4-hydroxycyclophosphamide (4-OH-CP). This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide is then cleaved to form the ultimate cytotoxic alkylating agent, phosphoramide mustard, and a byproduct, acrolein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assays between experiments. | Inconsistent degradation of this compound due to fluctuations in pH or temperature. | 1. Strictly control the pH of your culture medium and any buffers used. Prepare fresh this compound solutions for each experiment. 2. Ensure precise temperature control during incubation. Use a calibrated incubator and minimize the time the plates are outside of the controlled environment. |
| Lower than expected cytotoxicity. | 1. Degradation of this compound stock solution over time. 2. The pH of the experimental medium is too low, slowing the degradation and release of the active compound. | 1. Prepare fresh this compound stock solutions immediately before use. Avoid repeated freeze-thaw cycles. 2. Verify the pH of your complete culture medium after all supplements have been added. Adjust if necessary to the desired physiological pH (typically 7.2-7.4). |
| Precipitate forms in the this compound solution. | The solubility of this compound may be exceeded, or it may be interacting with components in the solvent. | 1. Ensure you are using a recommended and appropriate solvent for your stock solution. 2. Warm the solution gently if precipitation occurs upon dilution, but be mindful that this may accelerate degradation. |
Quantitative Data on this compound Degradation
While specific kinetic data for this compound across a wide range of conditions is not extensively published, the following table provides an illustrative summary based on the known behavior of this compound and related oxazaphosphorine compounds. The degradation follows pseudo-first-order kinetics.
| Condition | pH | Temperature (°C) | Illustrative Half-life (t½) |
| Acidic Buffer | 4.0 | 25 | > 24 hours |
| Neutral Buffer | 7.4 | 4 | Several hours |
| Neutral Buffer | 7.4 | 25 | 1 - 2 hours |
| Neutral Buffer | 7.4 | 37 | < 1 hour[2] |
| Alkaline Buffer | 9.0 | 25 | Minutes |
Note: This table is for illustrative purposes to demonstrate the expected trends in this compound stability. Actual degradation rates should be determined experimentally under your specific conditions.
Experimental Protocols
Protocol for Determining this compound Degradation Rate by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradation product, 4-hydroxycyclophosphamide.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., sodium phosphate, potassium phosphate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Purified water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH adjusted to a slightly acidic value, e.g., 3-4, for better stability on the column).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 195-210 nm
-
Injection Volume: 20 µL
3. Sample Preparation and Analysis:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or a buffer at a pH where it is relatively stable).
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., 4, 7.4, 9) and temperatures (e.g., 4°C, 25°C, 37°C).
-
Initiate the degradation study by diluting the this compound stock solution into the different buffer solutions to a final concentration suitable for HPLC analysis.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Immediately quench the degradation by diluting the aliquot in the mobile phase or a buffer at a low pH and temperature to stabilize the remaining this compound.
-
Inject the samples onto the HPLC system.
-
Quantify the peak area of this compound at each time point. The degradation rate can be calculated by plotting the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Visualizations
References
- 1. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation mechanisms of this compound and the role of thiols in cyclophosphamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on degradation kinetics of sulforaphane in broccoli extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Mafosfamide-Induced Hypersensitivity in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mafosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address issues related to this compound-induced hypersensitivity in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pre-activated derivative of cyclophosphamide, an alkylating agent commonly used in chemotherapy. Unlike cyclophosphamide, this compound does not require metabolic activation by liver enzymes, making it suitable for in vitro studies. Its primary mechanism of action involves creating DNA cross-links, which block DNA replication and transcription, ultimately leading to apoptosis (programmed cell death), particularly in rapidly dividing cells.[1][2][3]
Q2: What is this compound-induced hypersensitivity?
This compound-induced hypersensitivity is a phenomenon where certain cell lines exhibit an unexpectedly potent cytotoxic response to the drug, often at low concentrations. This is distinct from the expected dose-dependent cytotoxicity and from acquired drug resistance. Hypersensitive cells may undergo rapid and extensive cell death. Research suggests that this hypersensitivity may not be due to defects in common DNA repair pathways like nucleotide excision repair, but rather to alterations in cell cycle progression and an increased frequency of chromosomal aberrations upon drug exposure.[1][4]
Q3: My cell line shows extreme sensitivity to this compound, even at very low doses. Is this normal?
While this compound is a potent cytotoxic agent, extreme sensitivity at low doses can indicate a hypersensitive phenotype. It is crucial to first rule out experimental error. See the troubleshooting guide below for potential issues like incorrect drug concentration, cell seeding density, or prolonged exposure time. If the results are consistent and reproducible, your cell line may indeed be hypersensitive.
Q4: How does the p53 status of my cell line affect its sensitivity to this compound?
The tumor suppressor protein p53 plays a significant role in mediating the cellular response to DNA damage. Studies have shown that cell lines with wild-type p53 (p53wt) are generally more sensitive to this compound-induced apoptosis than cells with mutant or deficient p53 (p53mt).[2][5] This is because functional p53 can efficiently trigger the apoptotic cascade in response to the DNA damage caused by this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Description: You are observing significant variability in the calculated IC50 value for this compound across replicate experiments with the same cell line.
| Potential Cause | Suggested Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Cell Seeding Density | Inconsistent cell seeding density can significantly impact the apparent IC50 value.[6] Standardize the seeding density for all experiments and ensure even cell distribution across wells. |
| This compound Preparation and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. This compound solutions can be unstable. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. |
| Incubation Time | The cytotoxic effect of this compound is time-dependent. Standardize the incubation time for all experiments to ensure reproducibility. |
| "Edge Effect" in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. |
Issue 2: Unexpectedly High Cell Death at All this compound Concentrations
Description: Even at the lowest concentrations in your dose-response curve, you observe a very high level of cell death, making it difficult to determine an IC50 value.
| Potential Cause | Suggested Solution |
| Incorrect Dilution Series | Your lowest concentration may still be too high for a hypersensitive cell line. Expand your dilution series to include much lower concentrations of this compound. |
| Cell Line Hypersensitivity | The cell line may be inherently hypersensitive to this compound. Confirm this by repeating the experiment with a wider range of concentrations and consider performing the experiments outlined in the "Experimental Protocols" section to characterize this phenotype. |
| Contamination | Microbial contamination can cause non-specific cell death. Visually inspect your cultures for any signs of contamination and regularly test for mycoplasma. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in a standard sensitive cell line versus a hypersensitive cell line to illustrate the expected difference in sensitivity.
| Cell Line Phenotype | This compound IC50 (µM) | Notes |
| Standard Sensitive (e.g., p53wt) | 5 - 20 | Exhibits a clear dose-dependent response. |
| Hypersensitive | < 1 | Shows significant cytotoxicity at very low concentrations. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for assessing cellular sensitivity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water, as per manufacturer's instructions).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. For a suspected hypersensitive cell line, start with a very low concentration range (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment, providing insight into the mode of cell death.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA) and combine with the supernatant.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if this compound-induced hypersensitivity is associated with a specific cell cycle arrest.
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for investigating this compound-induced hypersensitivity.
Caption: Signaling pathway of this compound-induced apoptosis and potential hypersensitivity mechanisms.
References
Technical Support Center: Mitigating Mafosfamide-Induced Proinflammatory Response on Endothelial Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to the proinflammatory effects of Mafosfamide on endothelial cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary proinflammatory effect of this compound on endothelial cells?
A1: this compound, an active analog of cyclophosphamide, induces a proinflammatory response in endothelial cells. This is characterized by the upregulation of vascular cell adhesion molecule-1 (VCAM-1), which leads to increased adhesion of leukocytes.[1][2][3] Additionally, this compound can decrease the expression of VE-cadherin, a key component of endothelial cell junctions, potentially increasing vascular permeability.[1][2][3]
Q2: Which signaling pathways are activated in endothelial cells upon exposure to this compound?
A2: Studies have shown that this compound activates the p38 Mitogen-Activated Protein Kinase (p38MAPK) and Akt signaling pathways in endothelial cells.[1][2][3] Both pathways are known to be involved in cellular stress and inflammatory responses.
Q3: Are there known strategies to mitigate the proinflammatory effects of this compound on endothelial cells?
A3: Currently, there are no clinically established strategies specifically for mitigating this compound-induced endothelial inflammation. However, based on the known mechanisms of drug-induced endothelial dysfunction, several potential research avenues could be explored. These include the use of antioxidants, inhibitors of the p38MAPK pathway, and agents that stabilize VE-cadherin expression. Further research is required to validate these approaches for this compound.
Q4: How does the effect of this compound on endothelial cells compare to that of Cyclosporine A (CSA)?
A4: Both this compound and Cyclosporine A induce a proinflammatory response in endothelial cells, including increased VCAM-1 expression and leukocyte adhesion.[1][2][3] However, their effects on other endothelial markers can differ. For instance, this compound has been shown to decrease VE-cadherin expression, while CSA has no observed effect.[1][2][3] Conversely, CSA augments the production of von Willebrand Factor (VWF), whereas this compound diminishes it.[1][2][3]
Troubleshooting Guides
This section provides solutions to common experimental issues encountered when studying the effects of this compound on endothelial cells.
Cell Culture and Treatment
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death after this compound treatment. | This compound concentration is too high, leading to cytotoxicity.[4][5] Cells are not healthy prior to treatment. | Perform a dose-response curve to determine the optimal, sub-lethal concentration for your experiments. Ensure endothelial cells are at a healthy confluence (70-80%) and have a normal morphology before adding this compound. |
| Inconsistent results between experiments. | Variation in this compound preparation. Differences in cell passage number or confluency. Contamination of cell cultures.[5][6][7] | Prepare fresh this compound solutions for each experiment from a reliable stock. Use endothelial cells within a consistent and low passage number range. Seed cells at the same density for all experiments. Regularly check for and discard any contaminated cultures. Implement strict aseptic techniques.[5][6][7] |
Western Blotting for Signaling Proteins (p-p38MAPK, p-Akt)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for phosphorylated proteins. | Short incubation time with this compound. Inefficient protein extraction or degradation. Low antibody concentration. | Optimize the time course of this compound treatment to capture the peak of phosphorylation.[1][2][3] Use lysis buffers containing phosphatase and protease inhibitors.[3] Titrate the primary antibody to find the optimal concentration. |
| High background on the western blot. | Insufficient blocking. Secondary antibody is non-specific or at too high a concentration. | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Run a secondary antibody-only control to check for non-specific binding. Titrate the secondary antibody concentration. |
Immunofluorescence for VCAM-1 and VE-cadherin
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background staining. | Inadequate washing steps. Primary antibody concentration is too high. Autofluorescence of cells or reagents. | Increase the number and duration of washing steps after antibody incubations. Perform an antibody titration to determine the optimal concentration. Include an unstained control to assess autofluorescence. Use appropriate mounting media with anti-fade reagents. |
| Weak or no fluorescent signal. | Cells were not properly permeabilized (for intracellular targets). Primary antibody does not recognize the target protein in its fixed state. Photobleaching of the fluorophore. | For intracellular targets, ensure adequate permeabilization with agents like Triton X-100 or saponin. Check the antibody datasheet for compatibility with the chosen fixation method. Minimize exposure of stained slides to light. Use an anti-fade mounting medium. |
Leukocyte Adhesion Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background adhesion in control wells. | Leukocytes are activated prior to the assay. Endothelial cell monolayer is not confluent or is stressed. | Handle leukocytes gently during labeling and washing steps to avoid activation. Ensure the endothelial cell monolayer is fully confluent and appears healthy before adding leukocytes. |
| Low or no increase in adhesion with this compound treatment. | This compound concentration or incubation time is insufficient to upregulate VCAM-1. Leukocytes are not viable or responsive. | Confirm the upregulation of VCAM-1 by immunofluorescence or western blot before performing the adhesion assay. Check the viability and responsiveness of the leukocytes using a positive control (e.g., TNF-α). |
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound (MAF) and Cyclosporine A (CSA) on human endothelial cells, as reported by Diaz et al., 2023.[1] Data are expressed as fold change versus control.
| Marker | This compound (MAF) | Cyclosporine A (CSA) | p-value |
| VCAM-1 Expression | 3.1 ± 0.3 | 2.8 ± 0.6 | p < 0.01 |
| Leukocyte Adhesion | 5.5 ± 0.6 | 2.8 ± 0.4 | p < 0.05 |
| VE-cadherin Expression | 0.8 ± 0.1 | 1.0 ± 0.1 | p < 0.01 |
| VWF Production | 0.9 ± 0.1 | 1.4 ± 0.1 | p < 0.05 |
Experimental Protocols
VCAM-1 Expression by Immunofluorescence
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) on gelatin-coated glass coverslips in a 24-well plate and grow to confluence.
-
Treatment: Treat the confluent HUVEC monolayer with the desired concentration of this compound or a vehicle control for the optimized duration (e.g., 4-6 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (optional for intracellular epitopes): Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against VCAM-1 diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Leukocyte Adhesion Assay
-
Endothelial Cell Culture: Seed HUVECs in a gelatin-coated 96-well plate and grow to a confluent monolayer.
-
Endothelial Cell Treatment: Treat the HUVEC monolayer with this compound or a vehicle control for the predetermined optimal time to induce VCAM-1 expression.
-
Leukocyte Labeling: Isolate leukocytes (e.g., human peripheral blood mononuclear cells or a monocytic cell line like U937) and label with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Co-incubation: Gently wash the HUVEC monolayer with pre-warmed culture medium. Add the fluorescently labeled leukocytes to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells 3-4 times with pre-warmed PBS to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent leukocytes. Alternatively, capture images with a fluorescence microscope and count the number of adherent cells per field of view.
Western Blot for Phosphorylated p38MAPK and Akt
-
Cell Culture and Treatment: Grow HUVECs to 80-90% confluency in 6-well plates. Treat with this compound for various time points (e.g., 5, 15, 30, 60 minutes) to determine the peak phosphorylation.
-
Cell Lysis: Immediately after treatment, place the plate on ice and wash the cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, collect them in microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated p38MAPK (Thr180/Tyr182) or phosphorylated Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p38MAPK and total Akt.
Visualizations
Caption: this compound-induced signaling in endothelial cells.
Caption: Workflow for Leukocyte Adhesion Assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.co.jp]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. corning.com [corning.com]
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Mafosfamide and 4-Hydroperoxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic properties of two key activated analogs of cyclophosphamide: mafosfamide and 4-hydroperoxycyclophosphamide. Both compounds are widely used in preclinical and clinical research to model the effects of cyclophosphamide in vitro, as they do not require metabolic activation by liver enzymes. This guide summarizes their relative potency, mechanisms of action, and the experimental protocols used to assess their cytotoxic effects.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxicity of this compound and 4-hydroperoxycyclophosphamide has been evaluated across a variety of human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. A lower IC50 value indicates greater potency.
A key comparative study evaluated the cytotoxicity of these compounds against 107 human tumor specimens using a human tumor clonogenic assay. The results indicated that 4-hydroperoxycyclophosphamide was the more consistently cytotoxic agent.
| Compound | Median Molar ID50 (M) | Cell Types | Assay | Reference |
| 4-Hydroperoxycyclophosphamide | 5.7 x 10⁻⁵ | 107 human tumors | Human Tumor Clonogenic Assay (HTCA) | [1] |
| This compound (ASTA Z 7557) | Less potent than 4-HPCy | 107 human tumors | Human Tumor Clonogenic Assay (HTCA) | [1] |
| 4-Hydroperoxycyclophosphamide | 15.67 ± 0.58 µM | U87 (Glioblastoma) | Cell Viability Assay | [2] |
| 4-Hydroperoxycyclophosphamide | 19.92 ± 1 µM | T98 (Glioblastoma) | Cell Viability Assay | [2] |
Note: ID50 (Inhibitory Dose 50) is analogous to IC50. A direct numerical value for the median molar ID50 of this compound was not provided in the abstract, but it was stated to be less potent than 4-hydroperoxycyclophosphamide[1].
In studies on leukemia cell lines, 4-hydroperoxycyclophosphamide was also found to be more cytotoxic than a related compound, 4-hydroperoxyifosfamide, with MOLT-4 cells being more sensitive than ML-1 cells[3][4].
Mechanisms of Action and Signaling Pathways
Both this compound and 4-hydroperoxycyclophosphamide are alkylating agents that exert their cytotoxic effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis. However, nuances in their induced signaling pathways have been reported.
This compound: The cytotoxic effects of this compound are often linked to a p53-dependent apoptotic pathway. DNA damage induced by this compound triggers the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These, in turn, phosphorylate and activate checkpoint kinases Chk1 and Chk2, leading to the stabilization and activation of the tumor suppressor protein p53. Activated p53 then transcribes pro-apoptotic genes, initiating the caspase cascade and ultimately leading to programmed cell death.
4-Hydroperoxycyclophosphamide: The mechanism of 4-hydroperoxycyclophosphamide-induced apoptosis is multifaceted. It can induce apoptosis through both caspase-dependent and caspase-independent pathways. A significant contributor to its cytotoxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress. This oxidative stress can trigger the mitochondrial release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which translocate to the nucleus and induce DNA fragmentation in a caspase-independent manner. Concurrently, DNA damage can also activate the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible in vitro cytotoxicity data. Below are representative methodologies for key assays used to evaluate this compound and 4-hydroperoxycyclophosphamide.
Experimental Workflow for In Vitro Cytotoxicity Testing
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or 4-hydroperoxycyclophosphamide in culture medium. Remove the existing medium from the wells and add 100 µL of the various drug concentrations (including a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or 4-hydroperoxycyclophosphamide for the specified duration. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Clonogenic Assay
This assay assesses the ability of single cells to survive treatment and form colonies, providing a measure of long-term cytotoxicity.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or 4-hydroperoxycyclophosphamide for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a methanol/acetic acid solution. Stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.
Conclusion
Both this compound and 4-hydroperoxycyclophosphamide serve as valuable tools for in vitro studies of cyclophosphamide's anticancer effects. The available data suggests that 4-hydroperoxycyclophosphamide is generally a more potent cytotoxic agent in vitro compared to this compound[1]. The choice between these two analogs may depend on the specific research question, the cell lines being investigated, and the desired mechanism of action to be explored. This compound appears to predominantly signal through a p53-dependent pathway, while 4-hydroperoxycyclophosphamide can induce apoptosis through both caspase-dependent and -independent mechanisms, often involving oxidative stress. For researchers designing in vitro cytotoxicity studies, adherence to standardized protocols, such as those outlined in this guide, is essential for generating reliable and comparable data.
References
A Comparative Guide to the Efficacy of Mafosfamide and Phosphoramide Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic efficacy of Mafosfamide and its active metabolite, phosphoramide mustard. Both compounds are potent DNA alkylating agents crucial in cancer research and therapy. This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the critical biological pathways involved.
At a Glance: Key Differences and Mechanisms of Action
This compound is a cyclophosphamide analog that acts as a prodrug, spontaneously breaking down in aqueous solution to form 4-hydroxycyclophosphamide, which then equilibrates to aldophosphamide. Aldophosphamide, in turn, decomposes into the cytotoxic agents phosphoramide mustard and acrolein.[1] Phosphoramide mustard is the primary DNA alkylating metabolite responsible for the antitumor effects of cyclophosphamide and its analogs.[1] It exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the creation of DNA interstrand and intrastrand cross-links.[2] These cross-links inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][3]
The key distinction between this compound and phosphoramide mustard lies in their delivery. This compound is a stable precursor that can be administered and subsequently releases the highly reactive phosphoramide mustard at the target site. This in-situ generation circumvents the systemic toxicity associated with direct administration of the very reactive phosphoramide mustard.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and phosphoramide mustard across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line(s) | Endpoint | Value(s) | Reference(s) |
| This compound | HL60 (Human leukemia) | Apoptosis Induction | 0.1 - 10 µg/mL | |
| SKOV-3 (Human ovarian cancer) | GR50 | Calculable | [4] | |
| Phosphoramide Mustard | CCRF-CEM (Human leukemia) | IC50 | 1.7 µg/mL | |
| Rat Granulosa Cells | Reduced Viability | ≥3 µM | [5] | |
| Rat Mammary Carcinoma (Clone B) | Increased Sensitivity | 20 µM and 40 µM | [6] | |
| S180 & H22 (Murine tumors) | IC50 | 1.01–3.65 μM (for novel derivatives) | [3] |
Signaling Pathways and Cellular Response
Both this compound and phosphoramide mustard trigger the DNA Damage Response (DDR) pathway upon inducing DNA lesions. This complex signaling network is crucial for sensing DNA damage, activating cell cycle checkpoints, and initiating DNA repair or, if the damage is irreparable, apoptosis.
Experimental Workflows
The assessment of cytotoxicity and DNA damage is fundamental to understanding the efficacy of this compound and phosphoramide mustard. Below are graphical representations of common experimental workflows.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or phosphoramide mustard. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Treatment: Cells are treated with various concentrations of this compound or phosphoramide mustard for a defined period.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in a small volume of medium, and an equal volume of 0.4% Trypan Blue stain is added.
-
Cell Counting: The mixture is incubated for a few minutes, and then the number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
Data Analysis: The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.
Alkaline Comet Assay for DNA Cross-linking
This single-cell gel electrophoresis technique is used to detect DNA damage, including cross-links.
-
Cell Treatment: Cells are exposed to this compound or phosphoramide mustard for a specific duration.
-
Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate from the nucleoid. Undamaged DNA remains largely within the nucleoid, while fragmented DNA (resulting from strand breaks) migrates out, forming a "comet tail." DNA cross-links will reduce the extent of DNA migration.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. A decrease in tail moment or tail intensity in drug-treated cells compared to a positive control for strand breaks indicates the presence of DNA cross-links.
Conclusion
Both this compound and phosphoramide mustard are highly effective cytotoxic agents that induce cell death primarily through the induction of DNA cross-links and the subsequent activation of the DNA damage response pathway. While phosphoramide mustard is the ultimate effector molecule, this compound offers a more controlled delivery mechanism, making it a valuable tool in both preclinical research and clinical applications. The choice between these two agents will depend on the specific experimental or therapeutic context, with this compound being favored for in vivo and some in vitro applications requiring a prodrug approach, and phosphoramide mustard being suitable for direct in vitro studies on cellular mechanisms. Further head-to-head comparative studies under standardized conditions would be beneficial to more precisely delineate the relative potency of these two important compounds.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different effects of cyclophosphamide in vivo and phosphamide mustard in vitro on two cell clones of chemically induced mammary carcinoma of the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p53 Signaling Pathway Activation: Mafosfamide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mafosfamide's effect on the p53 signaling pathway with other well-characterized p53 activators. The information is intended to assist researchers in selecting the appropriate compound for their experimental needs by presenting available data on mechanism of action, potency, and downstream effects.
Introduction to p53 Pathway Activation
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells. Consequently, the activation of the p53 pathway is a key strategy in cancer therapy. This guide focuses on this compound, an active metabolite of the chemotherapeutic agent cyclophosphamide, and compares its effects with those of other small molecule p53 activators, namely Nutlin-3, RITA, and PRIMA-1.
Mechanism of Action and Comparative Efficacy
This compound
This compound is a DNA alkylating agent that causes DNA damage, leading to the activation of the p53 signaling pathway. Its mechanism involves the induction of DNA cross-links, which triggers a DNA damage response (DDR). This response leads to the activation of upstream kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate and stabilize p53.[1] Stabilized p53 then translocates to the nucleus and activates the transcription of its target genes, ultimately leading to p53-dependent apoptosis.[1][2] Studies have shown that this compound-induced apoptosis is more pronounced in cells with wild-type p53.[1] At low doses, the primary mechanism of action is the blockage of DNA replication, while at higher doses, transcriptional inhibition also plays a significant role.[1]
Alternative p53 Activators
Several small molecules have been developed to activate the p53 pathway through various mechanisms. This guide focuses on three prominent examples:
-
Nutlin-3: This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By blocking this interaction, Nutlin-3 stabilizes p53 and activates its downstream signaling in cells with wild-type p53.[3][4][5]
-
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): Unlike Nutlin-3, RITA binds directly to the N-terminus of p53, inducing a conformational change that prevents its interaction with MDM2.[6] This leads to p53 accumulation and activation of its apoptotic function.
-
PRIMA-1 (p53-Reactivation and Induction of Massive Apoptosis-1): This compound is known to restore the wild-type conformation to mutant p53 proteins, thereby reactivating their tumor suppressor function. It can also induce apoptosis in a mutant p53-dependent manner.
Comparative Data
Direct comparative studies of this compound against Nutlin-3, RITA, and PRIMA-1 in the same experimental systems are limited. The following tables summarize available quantitative data from various studies. It is crucial to note that these data are not from head-to-head comparisons and were obtained in different cell lines and under varying experimental conditions. Therefore, direct comparison of absolute values should be made with caution.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| This compound | HL-60 | Acute Promyelocytic Leukemia | p53 null | 0.1 - 10 µg/mL (approx. 0.28 - 28 µM) | [7] |
| Cyclophosphamide | A549 | Non-Small Cell Lung Cancer | Wild-type | ~100 µM | [8] |
| Nutlin-3a | A549 | Non-Small Cell Lung Cancer | Wild-type | 17.68 ± 4.52 | [4] |
| Nutlin-3a | HCT116 (p53+/+) | Colorectal Carcinoma | Wild-type | 28.03 ± 6.66 | [9] |
| Nutlin-3a | HCT116 (p53-/-) | Colorectal Carcinoma | Null | 30.59 ± 4.86 | [9] |
| RITA | Mino | Mantle Cell Lymphoma | Mutant | ~4 µM (for significant inhibition) | [10] |
| PRIMA-1 | PANC-1 | Pancreatic Cancer | Mutant | Not specified | [4] |
Table 2: Comparative Effect on p53 Pathway Activation
| Compound | Cell Line | Effect on p53 Phosphorylation | Fold Induction of p21 | Fold Induction of PUMA | Fold Induction of MDM2 | Reference |
| This compound | Human Lymphoblastoid Cells | Phosphorylation at Ser15, Ser20, Ser37 | Not Quantified | Not Quantified | Not Quantified | [1] |
| Nutlin-3a | A549 | Downregulation of pS392 | Not Quantified | Increased | Increased | [4][11] |
| Nutlin-3a | SJSA-1 | Not specified | Increased | Increased | Increased | [12] |
| RITA | Mino | No change in total p53 | Not specified | Not specified | No change | [10] |
| PRIMA-1 | Mutant p53 cell lines | Not specified | Increased | Not specified | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or the alternative compounds for 24, 48, or 72 hours. Include a vehicle-treated control.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blotting for p53 and Phospho-p53
This protocol is for assessing the levels of total and phosphorylated p53.
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total p53 and phospho-p53 (e.g., anti-phospho-p53-Ser15) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for p53 Target Genes
This protocol is for measuring the expression levels of p53 target genes.
-
RNA Extraction: After compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for p21, PUMA, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for quantifying apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time. Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Visualizations
Caption: The p53 signaling pathway is activated by various cellular stressors.
Caption: A generalized experimental workflow for validating p53 pathway activation.
Caption: Logical comparison of this compound and its alternatives.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the antitumor effects of an MDM2 inhibitor, nutlin-3, in feline lymphoma cell lines with or without p53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting MDM2 by the small molecule RITA: towards the development of new multi-target drugs against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Effect of RITA on TP53 Mutant Human Mantle Cell Lymphoma Cell Line and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nutlin-3 downregulates p53 phosphorylation on serine392 and induces apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
A Comparative Analysis of Mafosfamide and Cyclophosphamide on Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pre-activated alkylating agent, Mafosfamide, and its parent compound, cyclophosphamide, with a focus on their effects on 3D tumor spheroids. This analysis is intended to inform preclinical cancer research and drug development by highlighting the key differences in their activity, mechanisms of action, and experimental application.
Introduction: Two Sides of the Same Coin
Cyclophosphamide is a widely used chemotherapeutic agent that requires metabolic activation in the liver by cytochrome P450 enzymes to become cytotoxic. This activation process converts the prodrug into its active metabolites, primarily 4-hydroxycyclophosphamide, which then breaks down into the ultimate alkylating agents, phosphoramide mustard and acrolein. These metabolites induce cell death by cross-linking DNA, leading to the activation of DNA damage response pathways and apoptosis.
This compound, on the other hand, is a pre-activated derivative of cyclophosphamide. It is designed to spontaneously hydrolyze in aqueous solution to release 4-hydroxycyclophosphamide, bypassing the need for hepatic metabolism. This property makes this compound an ideal compound for in vitro studies, including those involving 3D tumor models like spheroids, as it allows for direct and controlled exposure of cancer cells to the active cytotoxic species.
Data Presentation: A Quantitative Comparison
Direct, head-to-head comparative studies of this compound and cyclophosphamide on the same tumor spheroid models with reported IC50 values are limited in publicly available literature. However, we can compile and compare data from studies that have investigated the active metabolite of cyclophosphamide, 4-hydroxycyclophosphamide (4-HC), and this compound in different contexts.
It is crucial to note that the following data is compiled from different studies and experimental conditions (2D vs. 3D, different cell lines) and should be interpreted with caution. The primary purpose is to provide an approximate range of cytotoxic concentrations.
| Drug | Cell Line/Model | Culture Type | IC50 | Reference |
| 4-Hydroxycyclophosphamide (4-HC) | U87 (Glioblastoma) | 2D Monolayer | 15.67 ± 0.58 µM | [1] |
| 4-Hydroxycyclophosphamide (4-HC) | T98 (Glioblastoma) | 2D Monolayer | 19.92 ± 1 µM | [1] |
| This compound | Patient-Derived Ovarian Carcinoma Ascite Spheroids (OCAS) | 3D Spheroids | Drug response observed, but GR50 not calculable due to low growth rate. | [2] |
A study on patient-derived ovarian cancer spheroids demonstrated that this compound was effective, particularly in cisplatin-resistant models, suggesting its potential in overcoming certain types of drug resistance.[3]
Signaling Pathways: The Mechanism of Action
Both this compound and the active metabolites of cyclophosphamide exert their cytotoxic effects through the same fundamental mechanism: the induction of DNA damage. This triggers a cascade of cellular events, primarily through the DNA damage response (DDR) and p53-mediated apoptosis pathways.
Bioactivation of Cyclophosphamide
The following diagram illustrates the metabolic activation of cyclophosphamide in the liver, a step that is bypassed by the direct-acting this compound.
Caption: Bioactivation of Cyclophosphamide to its cytotoxic metabolites.
DNA Damage Response and Apoptosis Induction
Once the active metabolite, 4-hydroxycyclophosphamide, is present (either from cyclophosphamide metabolism or this compound hydrolysis), it decomposes into phosphoramide mustard and acrolein, which directly damage DNA. This initiates the DNA damage response and p53-mediated apoptosis.
Caption: DNA damage response and p53-mediated apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound and cyclophosphamide on tumor spheroids.
Tumor Spheroid Formation
Objective: To generate uniform and reproducible 3D tumor spheroids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Prepare a cell suspension at a concentration of 1 x 104 to 5 x 104 cells/mL, depending on the cell line's aggregation properties.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 2-4 days.
Drug Treatment and Viability Assay (CellTiter-Glo® 3D)
Objective: To determine the dose-dependent cytotoxicity of this compound and 4-hydroxycyclophosphamide on tumor spheroids and calculate IC50 values.
Materials:
-
Pre-formed tumor spheroids in ULA plates
-
This compound and 4-hydroxycyclophosphamide stock solutions
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer-compatible, opaque-walled 96-well plates
Protocol:
-
Prepare serial dilutions of this compound and 4-hydroxycyclophosphamide in complete medium.
-
Carefully remove 50 µL of medium from each well of the spheroid plate and add 50 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the spheroids with the drugs for a predetermined time (e.g., 72 hours).
-
After the incubation period, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer 100 µL from each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Apoptosis and Proliferation Analysis (Immunofluorescence)
Objective: To visualize and quantify apoptosis (cleaved caspase-3) and proliferation (Ki-67) within the tumor spheroids following drug treatment.
Materials:
-
Treated and control tumor spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Mouse anti-Ki-67
-
Fluorescently-labeled secondary antibodies: Goat anti-rabbit Alexa Fluor 594, Goat anti-mouse Alexa Fluor 488
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Protocol:
-
After drug treatment, carefully collect the spheroids from each well.
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with 0.5% Triton X-100 for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the spheroids with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the spheroids on a microscope slide using a mounting medium.
-
Image the spheroids using a confocal microscope.
-
Quantify the fluorescence intensity or the number of positive cells for cleaved caspase-3 and Ki-67 using image analysis software (e.g., ImageJ).
Conclusion
This guide provides a comparative framework for understanding the effects of this compound and cyclophosphamide on tumor spheroids. This compound serves as a valuable tool for in vitro and ex vivo studies, offering a direct and controllable method to assess the efficacy of the active cytotoxic species of cyclophosphamide. While direct comparative quantitative data on spheroids is sparse, the available evidence suggests that this compound is effective in 3D tumor models and can overcome certain forms of drug resistance. The provided experimental protocols and pathway diagrams offer a foundation for researchers to design and execute their own comparative studies, ultimately contributing to a deeper understanding of these important anticancer agents and facilitating the development of more effective cancer therapies.
References
Efficacy of Mafosfamide in Purging Chronic Myelogenous Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of mafosfamide in purging chronic myelogenous leukemia (CML) cells from hematopoietic stem cell grafts. It compares this compound's performance with other notable purging agents, supported by experimental data, to inform preclinical and clinical research strategies.
Executive Summary
This compound, a pre-activated derivative of cyclophosphamide, has demonstrated significant efficacy in selectively eliminating CML cells while preserving a sufficient number of healthy hematopoietic progenitor cells. Its mechanism of action, primarily through DNA alkylation and induction of apoptosis, makes it a potent agent for ex vivo purging of autologous grafts. This guide presents a comparative analysis of this compound against other purging agents like 4-hydroperoxycyclophosphamide (4-HC), etoposide, and the targeted therapy imatinib. The data indicates that while this compound is highly effective, combination strategies, particularly with targeted agents, may offer enhanced purging efficiency.
Comparative Efficacy of Purging Agents
The selection of a purging agent is critical for the success of autologous stem cell transplantation, aiming to minimize the risk of relapse by eliminating residual cancer cells. The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in purging CML and other leukemia cells.
Table 1: Efficacy of this compound in Purging CML Cells
| This compound Concentration | Cell Type | Efficacy Metric | Result | Citation |
| 50 µg/mL | CML-BC CFU-GM | Total Abrogation | 2 out of 11 cases | [1] |
| 100 µg/mL | CML-BC CFU-GM | Total Abrogation | 9 out of 11 cases | [1] |
| 50 µg/mL | CML-CP CFU-GM | Total Abrogation | 1 out of 7 cases | [1] |
| 100 µg/mL | CML-CP CFU-GM | Total Abrogation | 6 out of 7 cases | [1] |
| 50 µg/mL | Normal BMC CFU-GM | Inhibition | Not totally inhibited in 5 experiments | [1] |
| 100 µg/mL | Normal BMC CFU-GM | Inhibition | Not totally inhibited in 5 experiments | [1] |
| 50 µg/mL | CML-BC cells mixed with NBMC (1:1) | BCR-ABL1 Signal | Diminished | [1] |
| 100 µg/mL | CML-BC cells mixed with NBMC (1:1) | BCR-ABL1 Signal | Not detected | [1] |
CML-BC: Chronic Myelogenous Leukemia - Blast Crisis; CML-CP: Chronic Myelogenous Leukemia - Chronic Phase; CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage; NBMC: Normal Bone Marrow Cells.
Table 2: Comparison of this compound with Other Purging Agents
| Purging Agent | Concentration | Target Cells | Efficacy Metric | Result | Citation |
| This compound (ASTA-Z) | 50 µg/mL | K562 (Erythroleukemia) | Growth Inhibition | 100% | [2] |
| Normal CFU-GM | Residual Growth | 32.5% | [2] | ||
| Etoposide (VP-16) | 70 µg/mL | K562 (Erythroleukemia) | Growth Inhibition | 100% | [2] |
| Normal CFU-GM | Residual Growth | 4.8% | [2] | ||
| Imatinib | 0.492±0.024 µM | K562 (CML, sensitive) | IC50 | 0.492±0.024 µM | [3] |
| 0.378±0.029 µM | K562/ADM (CML, resistant) | IC50 | 0.378±0.029 µM | [3] | |
| Etoposide | 50.6±16.5 µM | K562 (CML, sensitive) | IC50 | 50.6±16.5 µM | [3] |
| 194±8.46 µM | K562/ADM (CML, resistant) | IC50 | 194±8.46 µM | [3] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of purging agents.
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay is the gold standard for quantifying the frequency of hematopoietic progenitor cells in a sample.
1. Cell Preparation:
-
Isolate mononuclear cells (MNCs) from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the MNCs twice with Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells at a final concentration of 1-5 x 10^5 cells/mL in IMDM with 2% FBS.
2. Plating:
-
Prepare a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of desired colonies (e.g., GM-CSF, IL-3, SCF, Erythropoietin).
-
Add the cell suspension to the methylcellulose medium at a 1:10 ratio (e.g., 0.3 mL of cells to 3 mL of medium).
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into duplicate 35 mm culture dishes.
-
Gently rotate the dishes to spread the medium evenly.
3. Incubation:
-
Place the culture dishes in a larger 100 mm petri dish along with an open, uncovered 35 mm dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
4. Colony Scoring:
-
After 14 days, score the colonies under an inverted microscope based on their morphology.
-
Identify and count CFU-GM (granulocyte, macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte) colonies.
-
A colony is typically defined as a cluster of 40 or more cells.
Quantitative Real-Time PCR (qRT-PCR) for BCR-ABL1 Detection
This method is used to quantify the level of the BCR-ABL1 fusion transcript, a hallmark of CML, to assess the extent of leukemic cell purging.
1. RNA Extraction:
-
Extract total RNA from the cell sample using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
3. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for BCR-ABL1 and a control gene (e.g., ABL1 or GUSB)
-
A fluorescent probe (e.g., TaqMan probe) specific for the target sequences
-
qPCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
-
Use a real-time PCR instrument to perform the amplification. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
A standard curve is generated using serial dilutions of a known positive control (e.g., plasmid DNA containing the BCR-ABL1 fusion sequence) to quantify the absolute copy number of BCR-ABL1 transcripts.
-
The results are often expressed as a ratio of BCR-ABL1 to the control gene transcripts.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Preparation:
-
Harvest 1-5 x 10^5 cells and wash them once with cold phosphate-buffered saline (PBS).
-
Centrifuge and carefully remove the supernatant.
2. Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis)
-
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes in the evaluation of this compound efficacy.
Conclusion
This compound remains a potent and effective agent for the ex vivo purging of CML cells from autologous grafts. Its preferential cytotoxicity towards leukemia cells over normal hematopoietic progenitors is a significant advantage. However, the emergence of targeted therapies like imatinib presents opportunities for novel combination purging strategies that could lead to more profound and specific elimination of CML cells, potentially improving long-term outcomes for patients undergoing autologous stem cell transplantation. Further research into optimizing these combination protocols is warranted.
References
- 1. Successful this compound purging of bone marrow from chronic myelogenous leukemia (CML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic bone marrow purging: is there any place for etoposide? In vitro comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mafosfamide and Cyclosporine A on Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Mafosfamide, an active metabolite of cyclophosphamide, and Cyclosporine A, a widely used immunosuppressant, on endothelial cells. The information presented is collated from experimental data to assist researchers in understanding the distinct and overlapping impacts of these compounds on the vascular endothelium.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and Cyclosporine A on various endothelial cell parameters as reported in preclinical studies.
Table 1: Effects on Endothelial Cell Adhesion and Integrity
| Parameter | This compound (Fold Change vs. Control) | Cyclosporine A (Fold Change vs. Control) | Cell Type | Reference |
| VCAM-1 Expression | 3.1 ± 0.3 (p < 0.01) | 2.8 ± 0.6 (p < 0.01) | Endothelial Cells (ECs) | [1] |
| Leukocyte Adhesion | 5.5 ± 0.6 (p < 0.05) | 2.8 ± 0.4 | Endothelial Cells (ECs) | [1] |
| VE-Cadherin Expression | 0.8 ± 0.1 (p < 0.01) | No significant effect | Endothelial Cells (ECs) | [1] |
| von Willebrand Factor (VWF) Production | 0.9 ± 0.1 (p < 0.05) | 1.4 ± 0.1 (p < 0.01) | Endothelial Cells (ECs) | [1] |
Table 2: Effects on Endothelial Cell Signaling, Proliferation, and Apoptosis
| Parameter | This compound | Cyclosporine A | Cell Type | Reference |
| p38MAPK Activation | Activated | Activated (more intense and faster) | Endothelial Cells (ECs) | [1] |
| Akt Activation | Activated (superior at longer exposure) | Activated | Endothelial Cells (ECs) | [1] |
| Proliferation | Induces cell cycle arrest (S and G2 phase) in leukemia cells | Inhibits proliferation | HL60 leukemia cells, Human Umbilical Vein Endothelial Cells (HUVECs) | [2][3] |
| Apoptosis | Induces apoptosis in lymphoblastoid and leukemia cells | Induces apoptosis | Human lymphoblastoid cells, HL60 leukemia cells, HUVECs | [2][3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
VCAM-1 Expression Assay
-
Cell Culture: Endothelial cells are cultured to confluence on gelatin-coated plates.
-
Treatment: Cells are treated with this compound or Cyclosporine A at desired concentrations for a specified duration (e.g., 6-12 hours).
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Blocked with a protein-based blocking solution (e.g., 1% BSA in PBS).
-
Incubated with a primary antibody specific for VCAM-1.
-
Washed and incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Quantification: Fluorescence intensity is measured using a fluorescence microscope or a plate reader. The fold change in expression is calculated relative to untreated control cells.[6][7][8][9]
Leukocyte Adhesion Assay
-
Endothelial Cell Monolayer Preparation: Endothelial cells are seeded on gelatin-coated multi-well plates and cultured until a confluent monolayer is formed (48-72 hours).[10][11][12][13]
-
Treatment: The endothelial cell monolayer is treated with this compound or Cyclosporine A for a predetermined time (e.g., 6-12 hours).[10][11]
-
Leukocyte Preparation: Leukocytes (e.g., monocytes or neutrophils) are isolated and labeled with a fluorescent dye (e.g., Calcein-AM).[14]
-
Co-culture: The labeled leukocytes are added to the treated endothelial cell monolayer and incubated for a specific period (e.g., 30-90 minutes) to allow for adhesion.[10][11][12][13]
-
Washing: Non-adherent leukocytes are removed by gentle washing with a buffer.
-
Quantification: The number of adherent leukocytes is quantified by measuring the fluorescence in each well using a fluorescence plate reader.[14] The results are expressed as a fold increase in adhesion compared to the control group.[1]
VE-Cadherin Expression Analysis
-
Cell Culture and Treatment: Endothelial cells are cultured and treated with this compound or Cyclosporine A as described for the VCAM-1 expression assay.
-
Western Blotting:
-
Total protein is extracted from the treated cells.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody against VE-cadherin.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.[15][16]
-
-
Data Analysis: The expression level of VE-cadherin is normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.
von Willebrand Factor (VWF) Production Measurement
-
Cell Culture and Treatment: Endothelial cells are cultured in appropriate medium. After reaching confluence, the medium is replaced with fresh medium containing this compound or Cyclosporine A.
-
Sample Collection: The cell culture supernatant is collected after a specific incubation period.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A microplate is coated with a capture antibody specific for VWF.
-
The collected cell culture supernatants are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.[17]
-
-
Quantification: The concentration of VWF in the supernatant is determined by comparison to a standard curve.[18][19] Results are presented as a fold change in production compared to the untreated control.
p38MAPK and Akt Activation Analysis
-
Cell Culture and Treatment: Endothelial cells are serum-starved and then treated with this compound or Cyclosporine A for various time points.
-
Western Blotting:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated (activated) forms of p38MAPK and Akt.
-
The membranes are then stripped and re-probed with antibodies for total p38MAPK and Akt to ensure equal protein loading.
-
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated to determine the activation status.[20][21][22][23][24]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and Cyclosporine A in endothelial cells, as well as a generalized experimental workflow for their comparison.
Caption: this compound's signaling cascade in endothelial cells.
Caption: Cyclosporine A's signaling cascade in endothelial cells.
Caption: Comparative experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic death induced by the cyclophosphamide analogue this compound in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Expression of VCAM1 on Brain Endothelial Cells Drives Blood–Brain Barrier Impairment Following Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial expression of VCAM-1 in experimental crescentic nephritis and effect of antibodies to very late antigen-4 or VCAM-1 on glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. CytoSelect™ 96-well Leukocyte-endothelium Adhesion Kit | ABIN3198656 [antibodies-online.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. bmglabtech.com [bmglabtech.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Cadmium exposure enhances VE-cadherin expression in endothelial cells via suppression of ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Variability of von Willebrand factor‐related parameters in endothelial colony forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of von Willebrand factor as the marker of endothelial dysfunction in vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression of Von Willebrand factor, an endothelial cell marker, is up-regulated by angiogenesis factors: a potential method for objective assessment of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p38 MAPK is Activated by Vascular endothelial growth factor receptor 2 and is essential for shear stress-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. p38 MAP kinase activation by vascular endothelial growth factor mediates actin reorganization and cell migration in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Mafosfamide Versus Other Oxazaphosphorines - A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Mafosfamide with other key oxazaphosphorine compounds. The following sections detail their relative cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation, supported by key data from published studies.
Executive Summary
This compound, a pre-activated analog of cyclophosphamide, consistently demonstrates potent in vitro cytotoxicity across a range of cancer cell lines. Unlike its parent compound, this compound does not require metabolic activation by hepatic enzymes, making it an ideal candidate for in vitro studies and regional therapies.[1][2] This guide synthesizes data comparing this compound to other oxazaphosphorines, including 4-hydroperoxy-cyclophosphamide (a stabilized active metabolite of cyclophosphamide), glufosfamide, and activated ifosfamide metabolites. Key findings indicate that while the cytotoxic potency can be cell-line dependent, this compound consistently induces apoptosis and cell cycle arrest.
Comparative Cytotoxicity
The in vitro efficacy of oxazaphosphorines is typically assessed by their ability to inhibit cell growth and induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Oxazaphosphorines
| Compound | Cell Line | Assay Type | IC50 | Source |
| This compound (ASTA Z 7557) | 107 human tumors (median) | Human Tumor Clonogenic Assay | > 5.7 x 10-5 M | [3] |
| 4-Hydroperoxy-cyclophosphamide | 107 human tumors (median) | Human Tumor Clonogenic Assay | 5.7 x 10-5 M | [3] |
| S-9 activated-Cyclophosphamide | 107 human tumors (median) | Human Tumor Clonogenic Assay | Higher than this compound | [3] |
| Phosphoramide mustard | 107 human tumors (median) | Human Tumor Clonogenic Assay | Higher than this compound | [3] |
| This compound | Human Lymphocytes (PBLs) | Proliferation Assay | ~3x more potent than activated Ifosfamide | [4] |
| Activated Ifosfamide (4-OH-IF) | Human Lymphocytes (PBLs) | Proliferation Assay | Requires ~3x higher concentration than this compound for similar inhibition | [4] |
| 4-Hydroperoxy-cyclophosphamide | MOLT-4 (human acute lymphoblastic leukemia) | Not specified | More cytotoxic than 4-OOH-IF | [5] |
| 4-Hydroperoxyifosfamide | MOLT-4 (human acute lymphoblastic leukemia) | Not specified | Less cytotoxic than 4-OOH-CP | [5] |
| 4-Hydroperoxy-cyclophosphamide | ML-1 (human acute myeloblastic leukemia) | Not specified | More cytotoxic than 4-OOH-IF | [5] |
| 4-Hydroperoxyifosfamide | ML-1 (human acute myeloblastic leukemia) | Not specified | Less cytotoxic than 4-OOH-CP | [5] |
| 4-Hydroxy-ifosfamide (4-OH-IF) | G401 (renal tumor) | MTT Assay (48hr) | Toxic (3.1% of control MTT) | [6] |
| 4-Hydroxy-ifosfamide (4-OH-IF) | LLCPK1 (renal epithelial) | MTT Assay (48hr) | Toxic (22.9% of control MTT) | [6] |
| 4-Hydroxy-ifosfamide (4-OH-IF) | OK (renal epithelial) | MTT Assay (48hr) | Toxic (23.6% of control MTT) | [6] |
| 4-Hydroxy-ifosfamide (4-OH-IF) | MDCKI (renal epithelial) | MTT Assay (48hr) | Toxic (43.6% of control MTT) | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as cell lines, drug exposure times, and assay methods.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound and other oxazaphosphorines exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and disruption of the cell cycle.
Apoptosis
This compound treatment leads to morphological and biochemical signs of apoptosis.[7] This process is often dependent on the p53 tumor suppressor protein, with p53 wild-type cells showing greater sensitivity to this compound-induced apoptosis.[8] The apoptotic cascade is initiated by DNA damage, which triggers a complex signaling network.
At low doses, this compound-induced apoptosis is predominantly linked to the blockage of DNA replication, making rapidly dividing cells more susceptible.[8] At higher doses, transcriptional inhibition also plays a significant role in triggering cell death.[8]
The signaling pathway involves the activation of the ATM/ATR and Chk1/Chk2 kinases in response to DNA damage.[8] This leads to the stabilization and activation of p53 through phosphorylation at multiple sites (Ser15, 20, and 37).[8] Activated p53 can then promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.[10]
Cell Cycle Arrest
In addition to apoptosis, this compound causes significant disruptions to the cell cycle. Studies have shown that treatment with this compound leads to an accumulation of cells in the S-phase and a G2-phase arrest.[7] This cell cycle arrest is a common response to DNA damage, providing the cell with an opportunity to repair the damage before proceeding with division. If the damage is too severe, the cell will be directed towards apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to compare this compound and other oxazaphosphorines.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or other oxazaphosphorines for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of ifosfamide vs. This compound treatment on intracellular glutathione levels and immunological functions of immunocompetent lymphocyte subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Differential cytotoxicity of Ifosfamide and its metabolites in renal epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Glutathione S-Transferase's Role in Mafosfamide Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the role of Glutathione S-transferase (GST) in Mafosfamide resistance. It is designed to assist researchers in understanding the mechanisms of drug resistance and in the development of strategies to overcome it. The information presented here is compiled from various scientific studies and includes detailed experimental protocols and visual representations of key biological pathways and workflows.
Executive Summary
This compound, a pre-activated derivative of cyclophosphamide, is a potent alkylating agent used in chemotherapy. Its efficacy, however, is often limited by the development of cellular resistance. A key player in this resistance is the Glutathione S-transferase (GST) family of enzymes, particularly the Pi class isozyme, GSTP1. GSTs contribute to this compound resistance through two primary mechanisms:
-
Direct Detoxification: GSTs catalyze the conjugation of glutathione (GSH) to this compound, leading to the formation of a less toxic and more readily excretable compound.
-
Inhibition of Apoptosis: GSTP1 can sequester and inhibit c-Jun N-terminal kinase (JNK), a key component of the MAP kinase signaling pathway that promotes apoptosis in response to cellular stress induced by chemotherapeutic agents.
This guide presents experimental evidence from studies on various cancer cell lines that have investigated the impact of modulating GSTP1 expression on this compound sensitivity. The data is summarized in comparative tables, and detailed protocols for the key experiments are provided to facilitate the replication and extension of these findings.
Data Presentation: GSTP1 Expression and this compound Sensitivity
The following tables summarize the quantitative data from studies that have experimentally altered GSTP1 levels in cancer cell lines and measured the resulting sensitivity to this compound or other relevant alkylating agents.
Table 1: Effect of GSTP1 Overexpression on this compound and Ethacrynic Acid Cytotoxicity in MCF-7 Breast Cancer Cells
| Cell Line | GSTP1 Expression | MRP Expression | This compound Resistance (Fold Change) | Ethacrynic Acid IC50 (µM) |
| Parental MCF-7 | Negligible | Negligible | 1.0 | >100 |
| MCF-7/MRP | Negligible | High | Modest Increase | 50 |
| MCF-7/GSTP1 | High | Negligible | No significant change | 25 |
| MCF-7/GSTP1+MRP | High | High | Modest Increase (not augmented by GSTP1) | 10 |
Data synthesized from a study on MCF-7 breast carcinoma cell derivatives.[1] A key finding was that while the multidrug resistance protein (MRP) conferred modest resistance to this compound, the coordinated overexpression of GSTP1-1 did not further increase this resistance in MCF-7 cells.[1]
Table 2: Sensitization to Platinum Agents upon GSTP1 Knockdown in A2780 Ovarian Cancer Cells
| Cell Line | GSTP1 Expression | Cisplatin IC50 (Fold Change) | Carboplatin IC50 (Fold Change) |
| A2780 (Parental) | High | 1.0 | 1.0 |
| A2780/GSTP1-knockdown | Low | 2.3-fold decrease | 4.8-fold decrease |
This table illustrates that reducing GSTP1 expression can significantly sensitize ovarian cancer cells to other cytotoxic drugs, highlighting the general role of GSTP1 in chemoresistance.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Lentiviral shRNA-mediated Knockdown of GSTP1
This protocol describes the generation of stable cell lines with reduced GSTP1 expression.
a. shRNA Vector Preparation:
-
Obtain lentiviral vectors containing short hairpin RNA (shRNA) sequences targeting the human GSTP1 gene. Commercially available constructs from suppliers like Santa Cruz Biotechnology (e.g., sc-29342-V) or Dharmacon can be used.
-
A non-targeting scrambled shRNA should be used as a negative control.
b. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent like Lipofectamine 3000.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
c. Transduction of Target Cells:
-
Plate the target cancer cells (e.g., A2780, MCF-7) at a density of 5 x 10^4 cells/well in a 6-well plate.
-
The following day, infect the cells with the lentiviral particles at a multiplicity of infection (MOI) of 5-10 in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
Select for stably transduced cells using puromycin (1-2 µg/mL) for 7-10 days.
d. Validation of Knockdown:
-
Confirm the reduction in GSTP1 mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Verify the decrease in GSTP1 protein expression by Western blotting using a specific anti-GSTP1 antibody.
GST Overexpression
This protocol outlines the generation of stable cell lines with increased GSTP1 expression.
a. Expression Vector:
-
Clone the full-length human GSTP1 cDNA into a mammalian expression vector (e.g., pcDNA3.1) that contains a strong constitutive promoter (e.g., CMV) and a selectable marker (e.g., neomycin resistance).
b. Transfection:
-
Transfect the target cells (e.g., MCF-7) with the GSTP1 expression vector or an empty vector control using an appropriate transfection reagent.
c. Selection of Stable Clones:
-
48 hours post-transfection, begin selection with G418 (400-800 µg/mL).
-
Maintain the cells under selection for 2-3 weeks, replacing the medium every 3-4 days.
-
Isolate and expand individual resistant colonies.
d. Validation of Overexpression:
-
Confirm the increase in GSTP1 mRNA and protein levels by qRT-PCR and Western blotting, respectively.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.
a. Cell Seeding:
-
Seed the cells (parental, GSTP1-knockdown, and GSTP1-overexpressing) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
b. Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various this compound concentrations (and a vehicle control).
-
Incubate for 48-72 hours.
c. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
d. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
GST Activity Assay (Colorimetric)
This assay measures the enzymatic activity of GST in cell lysates.
a. Cell Lysate Preparation:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 10 mM potassium phosphate, pH 7.0, 1 mM EDTA) by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a Bradford or BCA assay.
b. Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
10-50 µg of cell lysate
-
1 mM 1-chloro-2,4-dinitrobenzene (CDNB)
-
1 mM reduced glutathione (GSH)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5) to a final volume of 200 µL.
-
c. Absorbance Measurement:
-
Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes at room temperature using a microplate reader. The change in absorbance is due to the formation of the GSH-CDNB conjugate.
d. Calculation of GST Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹cm⁻¹) to calculate the GST activity in nmol/min/mg of protein.
Mandatory Visualization
Signaling Pathway: GSTP1-Mediated Inhibition of Apoptosis
Caption: GSTP1 inhibits this compound-induced apoptosis by binding to and sequestering JNK.
Experimental Workflow: Validating GSTP1's Role in this compound Resistance
Caption: Workflow for validating the role of GSTP1 in this compound resistance.
Logical Relationship: Dual Mechanisms of GST-Mediated this compound Resistance
Caption: GSTP1 confers this compound resistance via detoxification and apoptosis inhibition.
References
- 1. Combined expression of multidrug resistance protein (MRP) and glutathione S-transferase P1-1 (GSTP1-1) in MCF7 cells and high level resistance to the cytotoxicities of ethacrynic acid but not oxazaphosphorines or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Mafosfamide and 4-Hydroxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two key cyclophosphamide analogs: Mafosfamide and 4-hydroxycyclophosphamide (4-OHCP). The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in oncology and pharmacology.
Introduction
Cyclophosphamide is a widely used anticancer prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[1] The primary active metabolite is 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide.[1][2] this compound is a pre-activated cyclophosphamide analog that does not require hepatic metabolism, as it spontaneously degrades to 4-hydroxycyclophosphamide in aqueous solutions.[3] This fundamental difference in their activation mechanism underpins the variations in their pharmacokinetic behavior.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and 4-hydroxycyclophosphamide, compiled from various studies. It is important to note that the pharmacokinetics of 4-OHCP are often "formation-rate limited" when derived from cyclophosphamide administration, meaning its elimination rate is dependent on its formation from the parent drug.
Table 1: Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide in Rats (Intravenous Administration)
| Parameter | Value | Species | Dosing | Reference |
| Half-life (t½) | 8.1 min | Sprague-Dawley Rat | 10, 20, and 40 mg/kg IV | [4] |
| Total Plasma Clearance (CL) | 81.2 ml/min/kg | Sprague-Dawley Rat | 10, 20, and 40 mg/kg IV | [4] |
| Urinary Excretion (unchanged) | 4.1 ± 0.2% of dose (24h) | Sprague-Dawley Rat | 10, 20, and 40 mg/kg IV | [4] |
Table 2: Apparent Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide in Humans (following Cyclophosphamide Administration)
| Parameter | Value | Patient Population | Dosing (Cyclophosphamide) | Reference |
| Apparent Half-life (t½) | 8.6 ± 5.8 h | Glomerulonephritis | 0.7 ± 0.2 g/m² IV | [5] |
| Apparent Half-life (t½) | 7.6 ± 2.3 h | Systemic Vasculitis | 1-h IV infusion | [6] |
| Cmax | 436 ± 214 ng/ml | Glomerulonephritis | 0.7 ± 0.2 g/m² IV | [5] |
| AUC(0,∞) | 5388 ± 2841 ng·h/ml | Glomerulonephritis | 0.7 ± 0.2 g/m² IV | [5] |
| AUC | 1.86 ± 1.12 mg/L·h | Systemic Vasculitis | 1-h IV infusion | [6] |
| Tmax | 2.1 ± 2.5 h | Glomerulonephritis | 0.7 ± 0.2 g/m² IV | [5] |
| Tmax | 2.3 h | Systemic Vasculitis | 1-h IV infusion | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Intrathecal Administration)
| Parameter | Observation | Patient Population | Dosing | Reference |
| CSF Concentration | Exceeded target cytotoxic concentrations (10 µmol/L) in ventricular CSF at a 5 mg dose. | Neoplastic Meningitis | 1 mg to 6.5 mg intrathecal | [7] |
| Lumbar CSF Concentration | Less than 10 µmol/L two hours after intraventricular dosing at 5 mg. | Neoplastic Meningitis | 1 mg to 6.5 mg intrathecal | [7] |
Key Pharmacokinetic Differences and Considerations
-
Activation and Half-Life: The most significant difference lies in their activation. This compound's spontaneous conversion to 4-OHCP bypasses the need for hepatic metabolism, making it suitable for direct local administration, such as intrathecal injection.[3] When administered intravenously, 4-OHCP has a very short intrinsic half-life due to its high reactivity and instability in plasma.[4] However, when it is formed from cyclophosphamide, its apparent half-life is much longer and is dictated by the rate of its formation from the parent drug.[4][8]
-
Stability: 4-Hydroxycyclophosphamide is notoriously unstable in biological matrices.[9][10] This instability necessitates immediate stabilization of samples after collection, often by derivatization with agents like semicarbazide, to allow for accurate quantification.[9][11] this compound itself is more stable for storage but rapidly converts to 4-OHCP in aqueous environments.[3]
-
Route of Administration: The differing stability and activation pathways influence the optimal routes of administration. The instability of 4-OHCP makes its direct systemic administration challenging. This compound's pre-activated nature and spontaneous conversion make it a candidate for regional therapies where direct, localized activity is desired.[3]
Experimental Protocols
Quantification of 4-Hydroxycyclophosphamide in Plasma
A common methodology for the pharmacokinetic analysis of 4-OHCP involves the following steps:
-
Sample Collection and Stabilization: Blood samples are collected in tubes containing an anticoagulant. Due to the instability of 4-OHCP, the plasma is immediately treated with a stabilizing agent, such as semicarbazide hydrochloride, to form a stable derivative.[2][11]
-
Sample Preparation: The plasma samples undergo protein precipitation, typically with organic solvents like methanol or acetonitrile.[11][12] An internal standard, often a deuterated analog of 4-OHCP, is added to ensure accuracy and precision.[12]
-
Chromatographic Separation: The extracted and derivatized analytes are separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) on a C18 column.[11][12]
-
Mass Spectrometric Detection: The separated compounds are detected and quantified using tandem mass spectrometry (MS/MS), which provides high sensitivity and selectivity.[11][12]
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies of 4-OHCP have been conducted in various animal models, most notably in rats. A typical experimental design is as follows:
-
Animal Model: Male Sprague-Dawley rats are often used.[4]
-
Drug Administration: A bolus intravenous injection of synthetic 4-OHCP is administered via a cannulated jugular vein at various dose levels (e.g., 10, 20, and 40 mg/kg).[4]
-
Blood Sampling: Serial blood samples are collected from a cannulated carotid artery at predetermined time points post-administration.[4]
-
Sample Processing and Analysis: Plasma is separated and immediately stabilized. The concentration of 4-OHCP and its metabolites are then determined using a validated bioanalytical method, such as gas chromatography-mass spectrometry (GC-MS).[4][13]
Visualizing the Activation Pathways
The following diagrams illustrate the metabolic activation of cyclophosphamide and the spontaneous conversion of this compound.
Conclusion
The pharmacokinetic profiles of this compound and 4-hydroxycyclophosphamide are intrinsically linked, with the former serving as a direct prodrug to the latter. The key distinction is this compound's ability to bypass hepatic activation, leading to different potential clinical applications, particularly for localized drug delivery. In contrast, the pharmacokinetics of 4-OHCP, when generated from cyclophosphamide, are dependent on the metabolic activity of the liver and the disposition of the parent drug. Understanding these comparative pharmacokinetics is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical use of this important class of anticancer agents.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. This compound as a new anticancer agent: preclinical investigations and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 4-hydroxycyclophosphamide and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide and 4-hydroxycyclophosphamide pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrathecal this compound: a preclinical pharmacology and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonlinear pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide/aldophosphamide in patients with metastatic breast cancer receiving high-dose chemotherapy followed by autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Lipidomics of cyclophosphamide 4‐hydroxylation in patients receiving post‐transplant cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mafosfamide: A Guide for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Mafosfamide, a potent cytotoxic and antineoplastic agent. Adherence to these procedures is critical to protect laboratory personnel, the public, and the environment from exposure to this hazardous substance. This compound is toxic if swallowed, may cause genetic defects, cancer, and may damage fertility or an unborn child.[1] Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling.
Personal Protective Equipment (PPE)
All handling and disposal of this compound and its contaminated materials must be performed while wearing appropriate PPE. Engineering controls, such as a chemical fume hood or a Class II, Type B2 biological safety cabinet, are mandatory for any procedure that may generate aerosols.[2]
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-rated gloves (e.g., nitrile). Change immediately if contaminated.[2][3] |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric.[2][4] |
| Eye and Face Protection | ANSI-rated safety glasses with side shields or splash goggles. A face shield is required if splashing is possible.[1] |
| Respiratory Protection | Required when dusts or aerosols are generated. A NIOSH-approved respirator (e.g., N95) may be necessary. |
Waste Segregation: Trace vs. Bulk Contamination
Proper segregation of this compound waste is a critical first step to ensure safe and compliant disposal.[5][6] Waste is categorized based on the amount of residual drug present.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," containing less than 3% by weight of the original this compound content. This includes empty vials, used IV bags, tubing, and contaminated PPE (gloves, gowns, pads).[6] | Yellow Sharps or Waste Containers, clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."[6][7] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original this compound content. This includes partially used vials, unused this compound solutions, and materials from a large spill cleanup.[3][6] | Black RCRA Hazardous Waste Containers, clearly labeled "Hazardous Waste," "Cytotoxic," and with the chemical name.[3][6] |
Step-by-Step Disposal Protocol
Objective: To safely collect, segregate, and prepare this compound waste for final disposal by a licensed professional service.
Materials:
-
Appropriate PPE (see Table 1)
-
Designated yellow and black chemotherapy waste containers
-
Plastic-backed absorbent pads[2]
-
Hazardous waste labels
-
Waste container seals
Procedure:
-
Preparation:
-
Segregation at the Point of Generation:
-
Immediately after use, assess whether waste is "Trace" or "Bulk."
-
Trace Waste: Place items such as used gloves, gowns, empty vials, and contaminated lab wipes directly into the yellow waste container.[6][7]
-
Bulk Waste: Dispose of any unused or expired this compound, partially filled syringes, and heavily contaminated materials into the black RCRA hazardous waste container.[3] Do not mix with other waste streams.[3]
-
-
Sharps Disposal:
-
All sharps (needles, scalpels, contaminated glass) must be placed in a puncture-resistant sharps container.
-
Trace-contaminated sharps go into a yellow chemotherapy sharps container.[7]
-
Sharps with bulk contamination must be disposed of as hazardous chemical waste in the black container; do not place them in standard sharps containers.[3]
-
-
Container Management:
-
Do not overfill waste containers. Seal them when they are three-quarters full.[5]
-
Wipe the exterior of the primary container with an appropriate decontaminating solution (see Section 4) before removing it from the containment area.
-
Securely seal the container lid.
-
-
Labeling and Storage:
-
Label the sealed container with a hazardous waste tag according to your institution's and local regulations. The label must clearly identify the contents as "this compound Waste" or "Cytotoxic Waste."
-
Store the sealed containers in a designated, secure Satellite Accumulation Area (SAA) away from general lab traffic.
-
-
Final Disposal:
Spill and Decontamination Procedures
A chemotherapy spill kit must be readily available wherever this compound is handled.[2][4]
Procedure for a Small Spill (<5 mL): [2]
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Put on a full set of PPE, including two pairs of chemotherapy gloves, a gown, and eye protection.
-
Containment: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Cleaning:
-
Step 1 (Detergent): Clean the area with a detergent solution and dispose of the cleaning materials in the appropriate hazardous waste container (black bin for spills).[5]
-
Step 2 (Rinse): Rinse the area with clean water and new wipes.[5]
-
Step 3 (Decontaminate): Wipe the area with 70% isopropyl alcohol and allow it to air dry.[2][5]
-
-
Dispose of Waste: All cleanup materials, including PPE, must be disposed of as bulk chemotherapy waste in a black RCRA container.
Experimental Decontamination Protocols
Research has explored chemical degradation methods for related compounds in wastewater, which are not standard laboratory disposal procedures but are relevant for large-scale decontamination. These methods require specialized equipment and validation.
| Method | Agent(s) | Efficacy and Conditions | Reference |
| Oxidation | Sodium Hypochlorite (NaOCl) | For Cyclophosphamide, 94.8% degradation was achieved with 0.02% NaOCl at pH 9.8 in 5 minutes. The use of NaOCl proved to be the most efficient system for the degradation of three alkylating agents. | [11][12] |
| Advanced Oxidation | Ozonation (O₃) / UV / H₂O₂ | At an alkaline pH of 11, complete removal of Cyclophosphamide and Ifosfamide was observed within 5 minutes.[13] However, byproducts may exhibit toxicity.[13] | [13][14] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. uwyo.edu [uwyo.edu]
- 3. web.uri.edu [web.uri.edu]
- 4. mtpinnacle.com [mtpinnacle.com]
- 5. benchchem.com [benchchem.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. The handling of antineoplastic drugs in a major cancer center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arww.razi.ac.ir [arww.razi.ac.ir]
- 13. Removal of antineoplastic drugs cyclophosphamide, ifosfamide, and 5-fluorouracil and a vasodilator drug pentoxifylline from wastewaters by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Mafosfamide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Mafosfamide, a potent cyclophosphamide analog used in research. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This compound is classified as a hazardous substance, and exposure can lead to adverse health effects.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Preparation and Handling | Gloves: Double pair of chemotherapy-rated, powder-free nitrile gloves.[2][3] Change the outer glove immediately if contaminated and both gloves every 30-60 minutes.[2] Gown: Disposable, solid-front, back-closing gown resistant to chemotherapy drugs.[2][3] Eye Protection: Safety glasses with side shields or chemical splash goggles.[2] Face Protection: A full face shield is required when there is a risk of splashing.[2][3] Respiratory Protection: An N95 or higher-rated respirator is necessary when handling the powder form or if aerosols may be generated.[2] |
| Administration | Gloves: Double pair of chemotherapy-rated, powder-free nitrile gloves.[2][4] Gown: Disposable, solid-front, back-closing gown resistant to chemotherapy drugs.[2][4] Eye and Face Protection: Safety glasses with side shields or goggles; a face shield if splashing is possible.[2][4] |
| Spill Cleanup | Gloves: Double pair of chemotherapy-rated, powder-free nitrile gloves.[2] Gown: Disposable, solid-front, back-closing gown or coveralls.[2] Eye Protection: Chemical splash goggles.[2] Respiratory Protection: For small spills of less than 5 ml, an N95 respirator is required if powder or aerosol is present. For larger spills, a combination particulate/chemical cartridge respirator is necessary.[2] Shoe Covers: Required.[2] |
| Waste Disposal | Gloves: Double pair of chemotherapy-rated, powder-free nitrile gloves.[2] Gown: Disposable, solid-front, back-closing gown.[2] Eye Protection: Safety glasses with side shields or goggles.[2] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal. Following this workflow diligently will minimize the risk of exposure and contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
